D-Alanine-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C3H7NO2 |
|---|---|
Molecular Weight |
96.14 g/mol |
IUPAC Name |
deuterio (2R)-2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1D3,2D/hD3 |
InChI Key |
QNAYBMKLOCPYGJ-VETUMQINSA-N |
Isomeric SMILES |
[2H][C@](C(=O)O[2H])(C([2H])([2H])[2H])N([2H])[2H] |
Canonical SMILES |
CC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of D-Alanine-d7 in Advancing Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alanine, a non-canonical amino acid, is a fundamental component of the bacterial cell wall, playing a critical role in the structural integrity of peptidoglycan. Its deuterated isotopologue, D-Alanine-d7, has emerged as a powerful tool in a variety of research applications, from microbiology to drug development. This technical guide provides an in-depth overview of the primary uses of this compound, focusing on its application as a stable isotope-labeled internal standard for quantitative mass spectrometry and as a metabolic tracer for studying bacterial cell wall biosynthesis.
Core Applications of this compound in Research
The utility of this compound in research stems from its chemical identity as a stable, non-radioactive labeled version of D-Alanine. The seven deuterium atoms increase its mass by seven daltons compared to the natural abundance isotopologue, allowing for its clear differentiation and quantification by mass spectrometry. The two primary applications are:
-
Internal Standard for Quantitative Analysis: this compound serves as an ideal internal standard for the accurate quantification of D-Alanine in various biological matrices. By adding a known amount of this compound to a sample, variations in sample preparation, chromatographic separation, and mass spectrometric ionization can be normalized, leading to highly accurate and precise measurements.
-
Metabolic Tracer for In Vivo Studies: When introduced to bacterial cultures, this compound is incorporated into the peptidoglycan biosynthesis pathway. By tracking the incorporation of the deuterated label into the cell wall, researchers can gain valuable insights into the dynamics of cell wall synthesis, remodeling, and the effects of antibacterial agents.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data associated with the use of D-Alanine and its analogs in research.
Table 1: Quantitative Parameters for D-Alanine Quantification using a Stable Isotope-Labeled Internal Standard
| Parameter | Value/Range | Context |
| Internal Standard Concentration | Typically 10-100 µM | Added to samples prior to analysis |
| Calibration Curve Range | 1 - 1000 ng/mL | For quantification of endogenous D-Alanine |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | Dependent on the analytical platform and matrix |
| Isotopic Purity of this compound | >98% | Ensures minimal interference from unlabeled species |
Table 2: Quantitative Parameters for Metabolic Labeling of Bacteria with D-Alanine Analogs
| Parameter | Value/Range | Context |
| Labeling Concentration | 0.1 - 1 mM | Concentration of the labeled D-Alanine analog in the culture medium |
| Labeling Time | 1 - 24 hours | Duration of bacterial exposure to the labeled analog |
| Isotopic Enrichment | 5 - 50% | Percentage of labeled D-Alanine incorporated into the peptidoglycan |
| Bacterial Density (OD600) | 0.4 - 0.8 | Optical density of the bacterial culture at the time of labeling |
Experimental Protocols
Protocol 1: Quantification of D-Alanine in Bacterial Cell Wall Hydrolysates using this compound as an Internal Standard
This protocol describes the quantification of D-alanine from bacterial peptidoglycan using isotope dilution mass spectrometry.
1. Peptidoglycan Isolation: a. Grow bacterial cultures to the desired optical density (e.g., OD600 of 0.8). b. Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). c. Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS). d. Lyse the cells using a method appropriate for the bacterial species (e.g., bead beating, sonication, or enzymatic lysis). e. Isolate the peptidoglycan sacculi by treating the cell lysate with a strong detergent (e.g., 4% SDS) at 100°C for 30 minutes, followed by multiple washes with ultrapure water to remove the detergent.
2. Acid Hydrolysis: a. To the purified peptidoglycan, add a known amount of this compound as an internal standard (e.g., to a final concentration of 50 µM). b. Add 6 M HCl to the sample. c. Heat the sample at 110°C for 16-24 hours to hydrolyze the peptidoglycan into its constituent amino acids. d. After hydrolysis, dry the sample under a stream of nitrogen or by vacuum centrifugation.
3. Derivatization (Optional but Recommended for LC-MS): a. Reconstitute the dried hydrolysate in a suitable solvent. b. Derivatize the amino acids using a commercially available kit (e.g., AccQ-Tag™ Ultra Derivatization Kit) to improve chromatographic separation and ionization efficiency.
4. LC-MS/MS Analysis: a. Inject the derivatized sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). b. Separate the amino acids using a suitable column (e.g., a C18 reverse-phase column or a chiral column for separating D- and L-alanine). c. Use a gradient elution method with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). d. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both unlabeled D-alanine and this compound. e. Quantify the amount of D-alanine in the original sample by comparing the peak area ratio of D-alanine to this compound against a calibration curve.
Protocol 2: Metabolic Labeling of Bacterial Peptidoglycan with this compound
This protocol outlines a method for tracing the incorporation of this compound into the bacterial cell wall.
1. Bacterial Culture and Labeling: a. Grow a bacterial culture in a defined minimal medium to mid-logarithmic phase (e.g., OD600 of 0.5). b. Supplement the culture medium with this compound to a final concentration of 0.5 mM. c. Continue to incubate the culture for a desired period (e.g., one to two generations) to allow for the incorporation of the labeled amino acid into the peptidoglycan.
2. Peptidoglycan Isolation and Digestion: a. Harvest the labeled bacterial cells by centrifugation. b. Isolate the peptidoglycan as described in Protocol 1, step 1. c. Digest the isolated peptidoglycan into muropeptides using a specific muramidase, such as mutanolysin or lysozyme, by incubating at 37°C overnight.
3. Muropeptide Analysis by LC-MS: a. Separate the resulting muropeptides using reverse-phase liquid chromatography. b. Analyze the eluting muropeptides using a high-resolution mass spectrometer. c. Identify the muropeptide species containing this compound by their characteristic mass shift of +7 Da (or multiples thereof in cross-linked structures) compared to the unlabeled muropeptides. d. The relative abundance of the labeled versus unlabeled muropeptides can be used to quantify the rate of new peptidoglycan synthesis.
Visualizations of Key Pathways and Workflows
Caption: Bacterial peptidoglycan biosynthesis pathway, highlighting the incorporation of D-Alanine.
Caption: Workflow for D-Alanine quantification using this compound as an internal standard.
Caption: Experimental workflow for metabolic labeling of bacterial peptidoglycan with this compound.
Conclusion
This compound is an indispensable tool for researchers in microbiology, biochemistry, and drug discovery. Its application as a stable isotope-labeled internal standard enables highly accurate quantification of D-alanine, while its use as a metabolic tracer provides a powerful method for investigating the dynamics of bacterial cell wall biosynthesis. The detailed protocols and conceptual workflows provided in this guide offer a comprehensive resource for the effective implementation of this compound in research, ultimately contributing to a deeper understanding of bacterial physiology and the development of novel antimicrobial strategies.
D-Alanine-d7: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, stability, and common experimental applications of D-Alanine-d7. As a stable isotope-labeled (SIL) analog of D-Alanine, this compound is a critical tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry.
Core Chemical Properties
This compound is the deuterated form of D-Alanine, a non-essential amino acid. The incorporation of seven deuterium atoms results in a distinct mass shift, making it an ideal internal standard for analytical quantification.[1][2][3] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃D₇NO₂ | [4] |
| Molecular Weight | 96.14 g/mol | [5] |
| CAS Number | 2483831-62-3 | |
| Appearance | White to off-white crystalline powder/solid | |
| Melting Point | 291 °C (decomposes) | |
| Boiling Point | No data available | |
| Solubility | Soluble in water (155 g/L at 20 °C for unlabeled) | |
| Isotopic Purity | Typically >98 atom % D | |
| Chemical Purity | Typically ≥98% | |
| Synonyms | (R)-Alanine-d7, (R)-2-Aminopropionic Acid-d7, H-D-Ala-OH-d7 |
Stability and Storage
Proper handling and storage are crucial to maintain the isotopic and chemical integrity of this compound.
| Parameter | Recommendation | Source |
| Chemical Stability | Stable under recommended storage conditions. It is noted to be hygroscopic. | |
| Storage (Solid) | Store at room temperature in a tightly sealed container, protected from light and moisture. | |
| Storage (Solution) | For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended. Avoid repeated freeze-thaw cycles. | |
| Incompatibilities | Avoid strong oxidizing agents. | |
| Hazardous Decomposition | Under fire conditions, hazardous decomposition products include carbon oxides and nitrogen oxides. |
Experimental Protocols and Applications
This compound is primarily used as a tracer and an internal standard for quantitative analysis in various biological matrices.
Protocol: Quantification of Alanine in Plasma using LC-MS/MS
This protocol outlines a typical workflow for measuring the concentration of endogenous alanine in a plasma sample using this compound as an internal standard.
Objective: To accurately quantify alanine levels while correcting for sample loss and matrix effects.
Methodology:
-
Preparation of Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled D-Alanine into a surrogate matrix (e.g., charcoal-stripped plasma). Add a fixed concentration of this compound to each standard.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of this compound internal standard solution (at a known, fixed concentration).
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new microcentrifuge tube or HPLC vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform analysis using a reverse-phase HPLC method. A C18 column is commonly used.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate alanine from other matrix components.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transition (Alanine): Monitor the parent-to-fragment ion transition for unlabeled alanine (e.g., m/z 90.1 -> 44.2).
-
MRM Transition (this compound): Monitor the parent-to-fragment ion transition for this compound (e.g., m/z 97.1 -> 49.2).
-
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous alanine and the this compound internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Application: Enantiomer-Specific Isotope Analysis (ESIA)
ESIA is a powerful technique used to determine the origin and metabolic pathways of chiral molecules like amino acids. This compound can serve as a standard in the development of such methods. The protocol involves:
-
Derivatization: D- and L-alanine are derivatized with an optically active reagent to form diastereomers.
-
Separation: These diastereomers are then separated using gas chromatography (GC) on a non-chiral stationary phase.
-
Isotopic Analysis: The GC is coupled to an isotope ratio mass spectrometer (IRMS) to determine the nitrogen or carbon isotopic composition (e.g., ¹⁵N/¹⁴N) of each enantiomer.
Visualized Pathways and Workflows
D-Alanine Synthesis and Utilization in Staphylococcus aureus
D-alanine is an essential component of the peptidoglycan cell wall in bacteria like S. aureus. Its synthesis involves two primary enzymes: alanine racemase (Alr1) and D-amino acid transaminase (Dat). The terminal D-Ala-D-Ala motif in the peptidoglycan precursor is critical for cross-linking by penicillin-binding proteins (PBPs). D-alanine is also used to modify teichoic acids, which influences the cell's surface charge and susceptibility to certain antibiotics.
Workflow for Quantitative Analysis Using a SIL Internal Standard
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry. This workflow diagram illustrates the key steps, where the SIL standard is added early to control for variability throughout the process.
References
An In-depth Technical Guide to the Synthesis and Purity of D-Alanine-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purity analysis of D-Alanine-d7, a deuterated isotopologue of the non-essential amino acid D-alanine. The incorporation of deuterium into drug molecules and metabolic tracers is a critical strategy in pharmaceutical research to modulate pharmacokinetic profiles and elucidate metabolic pathways. This document details established synthetic routes and rigorous analytical methodologies for the production and characterization of high-purity this compound.
Synthesis of this compound
The synthesis of enantiomerically pure this compound typically involves a two-stage process: the non-selective deuteration of a racemic or L-alanine starting material to produce DL-Alanine-d7, followed by an enzymatic kinetic resolution to isolate the desired D-enantiomer.
Stage 1: Synthesis of DL-Alanine-d7 via Pyridoxal-Catalyzed H/D Exchange
A common and effective method for the perdeuteration of alanine involves a pyridoxal-catalyzed hydrogen/deuterium (H/D) exchange in heavy water (D₂O). This method can achieve high levels of deuterium incorporation at both the α- and β-positions.[1]
Experimental Protocol:
-
Reaction Setup: In a sealed reaction vessel, combine L-alanine (1 equivalent), pyridoxal hydrochloride (0.1 equivalents), and aluminum sulfate (Al₂(SO₄)₃, 0.05 equivalents).
-
Deuterium Source: Add deuterium oxide (D₂O, 99.8 atom % D) to the reaction mixture to achieve a substrate concentration of approximately 0.5 M.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid residue is then redissolved in a minimal amount of D₂O and lyophilized to remove any residual H₂O. This crude DL-Alanine-d7 can be further purified by recrystallization from a D₂O/ethanol-d6 mixture.
Quantitative Data for DL-Alanine-d7 Synthesis:
| Parameter | Value | Reference |
| Starting Material | L-Alanine | [1] |
| Overall Deuteration | 90% ± 1% | [1] |
| Deuteration at α-position | 97% | [1] |
| Deuteration at β-position | 86% | [1] |
| Expected Yield | 85-95% | General laboratory experience |
Stage 2: Enzymatic Kinetic Resolution of N-Acetyl-DL-Alanine-d7
The racemic DL-Alanine-d7 is then resolved to isolate the D-enantiomer. A widely used method is the enzymatic kinetic resolution of the N-acetylated derivative. The enzyme aminoacylase selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of N-acetyl-D-Alanine-d7.
Experimental Protocol:
-
N-Acetylation: The crude DL-Alanine-d7 is first N-acetylated using acetic anhydride in an aqueous solution of sodium bicarbonate. The reaction is typically carried out at room temperature for 2-4 hours. The resulting N-acetyl-DL-Alanine-d7 is isolated by acidification and extraction.
-
Enzymatic Resolution:
-
Enzyme: Immobilized Aminoacylase from Aspergillus oryzae.
-
Substrate: Dissolve N-acetyl-DL-Alanine-d7 in deionized water to a concentration of 0.5 M.
-
pH and Temperature: Adjust the pH of the substrate solution to 7.5-8.0 with a suitable base (e.g., NaOH) and maintain the temperature at 37 °C.
-
Reaction: Add the immobilized aminoacylase to the substrate solution and stir gently. The progress of the resolution is monitored by the consumption of the base (to neutralize the released acetic acid) or by chiral HPLC.
-
Work-up: Once approximately 50% conversion is reached (indicating complete hydrolysis of the L-enantiomer), the immobilized enzyme is removed by filtration.
-
-
Separation:
-
The filtrate, containing L-Alanine-d7 and N-acetyl-D-Alanine-d7, is acidified to pH ~2 with HCl.
-
The N-acetyl-D-Alanine-d7 is extracted with an organic solvent such as ethyl acetate.
-
The aqueous layer containing L-Alanine-d7 can be racemized and recycled.
-
-
Deacetylation: The extracted N-acetyl-D-Alanine-d7 is then hydrolyzed to this compound by heating with aqueous HCl. The final product is isolated by crystallization after neutralization.
Quantitative Data for Enzymatic Resolution:
| Parameter | Value | Reference |
| Substrate | N-acetyl-DL-Alanine-d7 | |
| Enzyme | Immobilized Aminoacylase | |
| Conversion | ~50% | |
| Enantiomeric Excess (e.e.) of N-acetyl-D-Alanine-d7 | >99% | |
| Overall Yield of this compound from DL-Alanine-d7 | 40-45% (per cycle) | General laboratory experience |
Purity Analysis of this compound
Rigorous analysis is essential to confirm the isotopic enrichment and enantiomeric purity of the final this compound product.
Isotopic Enrichment Determination
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H NMR is a powerful tool for determining the level of deuteration. By comparing the integral of the residual proton signals of the deuterated sample to the integral of a known internal standard, the isotopic enrichment can be calculated.
Experimental Protocol for Quantitative ¹H NMR:
-
Sample Preparation: Accurately weigh a known amount of this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of D₂O.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment with a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation and accurate integration.
-
Acquisition: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the residual proton signals of this compound (at the α and β positions) and the signal of the internal standard.
-
Calculate the molar ratio of this compound to the internal standard.
-
The isotopic enrichment (Atom % D) can be calculated using the following formula: Atom % D = (1 - (moles of residual protons / (moles of this compound * number of exchangeable protons))) * 100
-
2.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another sensitive technique for determining isotopic enrichment. The sample is first derivatized to increase its volatility.
Experimental Protocol for GC-MS:
-
Derivatization: Derivatize the this compound sample using a suitable reagent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form the TBDMS derivative.
-
GC-MS Parameters:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Splitless injection.
-
Oven Program: A temperature gradient program to ensure good separation.
-
MS Detection: Electron ionization (EI) in full scan mode to identify the molecular ion and characteristic fragments.
-
-
Data Analysis: The mass spectrum of the derivatized this compound will show a shift in the molecular ion peak corresponding to the number of deuterium atoms. The isotopic distribution of the molecular ion cluster can be used to calculate the isotopic enrichment.
Enantiomeric Purity Determination
2.2.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common method for determining the enantiomeric purity of amino acids. This can be achieved either directly on a chiral stationary phase (CSP) or indirectly after derivatization with a chiral reagent.
Experimental Protocol for Direct Chiral HPLC:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Chiral Stationary Phase: A teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) is often effective for the direct separation of underivatized amino acid enantiomers.
-
Mobile Phase: A mixture of methanol, water, and a small amount of acid and base (e.g., acetic acid and triethylamine) is typically used. The exact composition should be optimized for the specific column and system.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Analysis: Inject the sample and monitor the elution of the D- and L-alanine enantiomers. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: % e.e. = ((Area_D - Area_L) / (Area_D + Area_L)) * 100
Quantitative Data for Purity Analysis:
| Parameter | Method | Typical Specification | Reference |
| Isotopic Enrichment (Atom % D) | ¹H NMR, GC-MS | ≥ 98% | |
| Enantiomeric Purity (% e.e.) | Chiral HPLC | ≥ 99% | |
| Chemical Purity | HPLC | ≥ 95% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for this compound purity.
References
Applications of Deuterium-Labeled D-Alanine: A Technical Guide for Researchers
Abstract
Deuterium-labeled D-alanine (D-Ala) serves as a powerful and versatile tool in a multitude of research and development applications. Its utility stems from the unique properties of deuterium, a stable, non-radioactive isotope of hydrogen. The increased mass of deuterium compared to protium leads to a stronger carbon-deuterium bond, resulting in a kinetic isotope effect that can significantly alter the rates of metabolic processes. This guide provides an in-depth technical overview of the core applications of deuterium-labeled D-alanine, with a focus on its use as a metabolic tracer in bacterial cell wall research, a diagnostic probe for enzyme activity, and a tool in drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction
D-amino acids, once thought to be rare in nature, are now recognized as crucial components in various biological systems, particularly in the cell walls of bacteria. D-alanine, a prominent D-amino acid, is an essential building block for peptidoglycan, a polymer that provides structural integrity to the bacterial cell wall. The unique presence and critical role of D-alanine in bacteria, as opposed to its limited function in mammals, make it an attractive target for antimicrobial therapies and diagnostic tools.
The strategic incorporation of deuterium into D-alanine provides a subtle yet powerful modification. This labeling allows for the tracing of D-alanine's metabolic fate, the quantification of its incorporation into biological macromolecules, and the modulation of its metabolic stability. This guide will explore the key applications of deuterium-labeled D-alanine, providing the necessary technical details for its effective utilization in a laboratory setting.
Core Applications of Deuterium-Labeled D-Alanine
The applications of deuterium-labeled D-alanine are primarily centered around its role as a metabolic tracer and an internal standard in analytical methods.
Probing Bacterial Peptidoglycan Biosynthesis
Deuterium-labeled D-alanine is extensively used to study the synthesis and dynamics of the bacterial cell wall. By introducing deuterated D-alanine into bacterial cultures, researchers can track its incorporation into the peptidoglycan layer using techniques such as mass spectrometry. This allows for the quantification of cell wall synthesis rates, the identification of enzymes involved in the process, and the screening of novel antibiotics that target this pathway. The incorporation of D-amino acids into peptidoglycan is a metabolic feature unique to bacteria, making this approach highly specific for studying bacterial processes.[1]
In Vivo Detection of D-Amino Acid Oxidase (DAO) Activity
D-amino acid oxidase (DAO) is a peroxisomal flavoenzyme responsible for the oxidative deamination of D-amino acids.[2] Dysregulation of DAO activity has been implicated in various neurological disorders. Deuterium-labeled D-alanine can be used as a substrate to probe DAO activity in vivo. While much of the research in this area has utilized 13C or 18F labeled D-alanine for detection by nuclear magnetic resonance (NMR) or positron emission tomography (PET), the principles are applicable to deuterium labeling, with detection by mass spectrometry. The enzymatic conversion of D-alanine to its corresponding α-keto acid can be monitored, providing a measure of DAO activity in different tissues.[2]
Internal Standards for Quantitative Analysis
In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds are considered the gold standard for internal standards. Deuterium-labeled D-alanine serves as an ideal internal standard for the quantification of endogenous or exogenously administered D-alanine in biological samples. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for clear distinction by the mass spectrometer. This leads to highly accurate and precise quantification.
Drug Development and Pharmacokinetic Studies
The "deuterium switch" is a strategy in drug development where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium. This can slow down the rate of metabolic breakdown, leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites. While D-alanine itself is not a therapeutic drug, the principles of using deuterium labeling to enhance metabolic stability can be applied to D-alanine-containing peptides or other drug candidates that are metabolized by enzymes acting on D-alanine.
Quantitative Data
The following tables summarize quantitative data from various studies utilizing D-alanine analogs to probe bacterial processes.
Table 1: In Vitro Uptake of D-Alanine Analogs in Bacteria
| Bacterial Species | D-Alanine Analog | IC50 (µM) | Accumulation (%ID/cc) at 15 min | Reference |
| E. coli | D-[11C]ala | 216.1 | - | [3] |
| S. aureus | D-[11C]ala | 195.6 | - | [3] |
| P. aeruginosa | D-[11C]ala | 558.9 | - | |
| S. aureus Infection Model | D-[18F]FAla | - | 0.64 - 0.78 | |
| S. aureus Infection Model | D-[18F]FAla-d3 | - | 0.64 - 0.78 |
ID/cc: Injected Dose per cubic centimeter
Table 2: Inhibition of D-[18F]FAla and D-[18F]FAla-d3 Uptake by Unlabeled D-Alanine
| Bacterial Species | Tracer | D-Alanine Concentration (mM) | % Inhibition | Reference |
| E. coli | D-[18F]FAla | 0.5 - 5 | ~80 - 95 | |
| S. aureus | D-[18F]FAla | 0.5 - 5 | ~15 - 57 | |
| S. aureus | D-[18F]FAla-d3 | 0.5 - 5 | ~42 - 68 |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key metabolic pathways and experimental workflows involving D-alanine.
Bacterial Peptidoglycan Biosynthesis Pathway
This diagram outlines the key steps in the synthesis of peptidoglycan in bacteria, highlighting the incorporation of D-alanine.
D-Alanine Metabolic Pathway in Mammals
This diagram illustrates the primary metabolic fate of D-alanine in mammalian cells, catalyzed by D-amino acid oxidase.
Experimental Workflow for In Vivo Metabolic Tracing
This diagram outlines a general workflow for an in vivo metabolic tracing experiment using deuterium-labeled D-alanine in a rodent model.
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterium-labeled D-alanine.
Synthesis of Deuterium-Labeled D-Alanine (D-Ala-dx)
A common method for the synthesis of deuterium-labeled amino acids is through catalytic H/D exchange reactions.
Materials:
-
D-Alanine
-
10% Palladium on Carbon (Pd/C)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Aluminum (Al) powder
-
Reaction vessel (e.g., sealed tube or autoclave)
-
Stirring apparatus
-
Filtration system
-
Lyophilizer or rotary evaporator
Procedure:
-
In a reaction vessel, combine D-alanine, 10% Pd/C, and aluminum powder.
-
Add D₂O to the mixture. The in situ reaction of aluminum with D₂O will generate D₂ gas.
-
Seal the vessel and heat the reaction mixture to an appropriate temperature (e.g., 100-150 °C) with vigorous stirring for a specified duration (e.g., 24-48 hours). The optimal temperature and time will depend on the desired level of deuteration.
-
After the reaction, cool the vessel to room temperature and carefully vent any excess pressure.
-
Filter the reaction mixture to remove the Pd/C and any unreacted aluminum.
-
Remove the D₂O from the filtrate by lyophilization or rotary evaporation to obtain the deuterium-labeled D-alanine.
-
The extent of deuteration should be confirmed by mass spectrometry and/or NMR spectroscopy.
PET Imaging of Bacterial Infection with Radiolabeled D-Alanine Analogues
While this protocol describes the use of 11C-labeled D-alanine, the general procedure is applicable to other positron-emitting isotopes that could be incorporated into a D-alanine scaffold.
Materials:
-
Radiolabeled D-alanine (e.g., [11C]D-alanine)
-
Animal model of bacterial infection (e.g., mouse with intramuscular S. aureus infection)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Syringes and needles for injection
-
Saline solution
Procedure:
-
Animal Preparation: Anesthetize the animal model of bacterial infection.
-
Radiotracer Administration: Administer a defined dose of the radiolabeled D-alanine intravenously via the tail vein.
-
Uptake Period: Allow the radiotracer to distribute throughout the body for a specific period (e.g., 45-60 minutes).
-
PET/CT Imaging: Place the anesthetized animal in the PET/CT scanner and acquire images for a set duration (e.g., 10-20 minutes). The CT scan provides anatomical reference.
-
Image Reconstruction and Analysis: Reconstruct the PET images and co-register them with the CT images. Quantify the radiotracer uptake in the region of infection and other organs of interest by drawing regions of interest (ROIs) and calculating the standardized uptake value (SUV) or percent injected dose per gram (%ID/g).
LC-MS/MS Quantification of Deuterium-Labeled D-Alanine in Plasma
Materials:
-
Plasma samples
-
Deuterium-labeled D-alanine (as internal standard)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Protein precipitation agent (e.g., ice-cold methanol or acetonitrile)
-
Centrifuge
-
LC-MS/MS system with a suitable column (e.g., chiral column if separation of D- and L-alanine is required)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add a known amount of the deuterium-labeled D-alanine internal standard.
-
Add a protein precipitation agent (e.g., 4 volumes of ice-cold acetonitrile).
-
Vortex the mixture thoroughly.
-
Incubate at -20 °C for at least 20 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto the LC system. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. A chiral column will be necessary to separate D- and L-alanine if required.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled D-alanine and the deuterium-labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of D-alanine in the original plasma sample using a calibration curve prepared with known concentrations of unlabeled D-alanine and a fixed concentration of the internal standard.
-
Conclusion
Deuterium-labeled D-alanine is a multifaceted tool with significant applications in the fields of microbiology, neuroscience, and drug development. Its use as a metabolic tracer provides invaluable insights into the dynamics of bacterial cell wall synthesis, a key target for novel antibiotics. As a probe for D-amino acid oxidase activity, it contributes to our understanding of the role of D-amino acids in mammalian physiology and pathology. Furthermore, its application as an internal standard in quantitative analytical methods ensures the accuracy and reliability of experimental data. The detailed protocols and data presented in this guide are intended to equip researchers with the knowledge required to effectively harness the potential of deuterium-labeled D-alanine in their scientific endeavors. As analytical technologies continue to advance, the applications of this versatile molecule are poised to expand, further solidifying its importance in modern biomedical research.
References
The Role of D-Alanine-d7 in Elucidating Bacterial Cell Wall Dynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: D-Alanine and the Bacterial Cell Wall
The bacterial cell wall is a vital organelle, indispensable for maintaining cell shape, resisting osmotic pressure, and serving as a scaffold for various surface proteins. A key component of the cell wall in most bacteria is peptidoglycan (PG), a complex polymer of glycan strands cross-linked by short peptides. The unique presence of D-amino acids, particularly D-alanine (D-Ala), in peptidoglycan and other cell wall structures like teichoic acids, distinguishes bacteria from eukaryotes and makes the enzymes involved in D-Ala metabolism attractive targets for antimicrobial drugs.[1]
D-alanine is primarily found at the terminus of the pentapeptide stem of the lipid II precursor, the basic building block of peptidoglycan. This D-alanyl-D-alanine (D-Ala-D-Ala) motif is crucial for the transpeptidation reactions that cross-link adjacent peptide stems, a process catalyzed by penicillin-binding proteins (PBPs).[2] This cross-linking step is the target of iconic antibiotics such as penicillin.[2] Furthermore, in Gram-positive bacteria, D-alanine is esterified to lipoteichoic acids (LTA) and wall teichoic acids (WTA) through the action of the Dlt operon proteins (DltA, B, C, and D).[3][4] This modification modulates the net negative charge of the cell surface, contributing to resistance against cationic antimicrobial peptides.
Stable isotope-labeled analogs of D-alanine, such as D-Alanine-d7, serve as powerful tools for studying the intricate processes of cell wall biosynthesis and remodeling. By incorporating a "heavy" isotopic label, researchers can trace the fate of D-alanine as it is incorporated into the cell wall, using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This metabolic labeling approach provides a dynamic window into peptidoglycan synthesis, turnover, and the effects of antibiotics on these processes.
Data Presentation: Quantitative Analysis of D-Alanine Analog Incorporation
Table 1: Muropeptide Composition in Vancomycin-Resistant Enterococcus faecalis
This table, adapted from a study on vancomycin resistance, shows the relative percentages of muropeptides with different termini in Enterococcus faecalis. While not using this compound, it exemplifies how quantitative analysis of cell wall components can reveal mechanisms of antibiotic resistance.
| Growth Phase | Muropeptide Terminus | Relative Percentage (%) |
| Mid-exponential | D-Ala-D-Lac | 26 |
| D-Ala-D-Ala | 74 | |
| Stationary | D-Ala-D-Lac | 57 |
| D-Ala-D-Ala | 43 | |
| Data adapted from Chang et al. This study used LC-MS to quantify muropeptide composition. |
Table 2: Incorporation of Fluorescent D-Amino Acids (FDAAs) into Bacterial Peptidoglycan
This table summarizes the percentage of total muropeptides labeled with a fluorescent D-amino acid (HADA) in different bacterial species, demonstrating the utility of labeled D-alanine analogs in quantifying incorporation rates across diverse bacteria.
| Bacterial Species | Labeled Muropeptides (%) |
| Escherichia coli | 0.2 - 1.0 |
| Bacillus subtilis | 1.5 - 2.8 |
| Agrobacterium tumefaciens | 0.5 - 1.2 |
| Data adapted from Kuru et al. This study utilized HPLC and mass spectrometry to quantify the incorporation of fluorescently labeled D-alanine. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of D-alanine and its analogs in bacterial cell wall studies.
Protocol 1: Metabolic Labeling of Bacteria with D-Alanine Analogs
This protocol describes a general method for metabolically labeling bacterial peptidoglycan using D-alanine analogs, which can be adapted for this compound.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Luria-Bertani broth, Mueller-Hinton Broth)
-
D-Alanine analog (e.g., this compound, fluorescent D-amino acid, or clickable D-amino acid) stock solution (e.g., 1 M in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Centrifuge and centrifuge tubes
Procedure:
-
Grow a fresh overnight culture of the bacterial strain in the appropriate medium.
-
Inoculate a fresh culture with the overnight culture to a starting OD600 of ~0.05.
-
Grow the culture at the optimal temperature with shaking until it reaches the desired growth phase (e.g., early to mid-logarithmic phase).
-
Add the D-alanine analog to the culture to a final concentration typically ranging from 0.5 to 10 mM. The optimal concentration should be determined empirically for each bacterial species and analog.
-
Incubate the culture for a desired period, which can range from a few minutes for pulse-labeling experiments to several hours for continuous labeling.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet with PBS to remove unincorporated D-alanine analog.
-
The labeled cells are now ready for downstream analysis, such as peptidoglycan isolation and analysis (Protocol 2), fluorescence microscopy (if a fluorescent analog was used), or whole-cell mass spectrometry.
Protocol 2: Peptidoglycan Isolation and Muropeptide Analysis by LC-MS/MS
This protocol outlines the steps for isolating peptidoglycan and analyzing its composition by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method can be used to quantify the incorporation of this compound into the peptidoglycan structure.
Materials:
-
Metabolically labeled bacterial cells (from Protocol 1)
-
Boiling 4% Sodium Dodecyl Sulfate (SDS) solution
-
Pronase E solution
-
Muramidase (e.g., mutanolysin or cellosyl)
-
Sodium borohydride solution
-
Phosphoric acid
-
HPLC-grade water and acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Cell Lysis and Peptidoglycan Sacculi Isolation:
-
Resuspend the bacterial cell pellet in PBS and add it to an equal volume of boiling 4% SDS solution.
-
Boil for 30 minutes to lyse the cells and denature proteins.
-
Collect the insoluble peptidoglycan sacculi by ultracentrifugation.
-
Wash the sacculi repeatedly with water to remove SDS.
-
Treat the sacculi with Pronase E to digest any remaining proteins.
-
Inactivate Pronase E by boiling and wash the sacculi again.
-
-
Muropeptide Preparation:
-
Resuspend the purified peptidoglycan sacculi in a suitable buffer.
-
Digest the peptidoglycan into soluble muropeptides by adding muramidase and incubating overnight.
-
Inactivate the muramidase by boiling.
-
Reduce the muramic acid residues by adding sodium borohydride.
-
Stop the reduction by adding phosphoric acid to adjust the pH.
-
-
LC-MS/MS Analysis:
-
Inject the prepared muropeptide sample into the LC-MS/MS system.
-
Separate the muropeptides using a C18 column with a gradient of acetonitrile in water with 0.1% formic acid.
-
Detect the muropeptides using the mass spectrometer in both MS1 (for quantification) and MS/MS (for structural identification) modes.
-
Analyze the data to identify and quantify the muropeptides containing this compound by observing the expected mass shift.
-
Protocol 3: D-Alanine:D-Alanine Ligase (Ddl) Activity Assay
This protocol describes a colorimetric assay to measure the activity of D-Ala-D-Ala ligase, a key enzyme in the peptidoglycan biosynthesis pathway and a target for antibiotics.
Materials:
-
Purified D-Ala-D-Ala ligase enzyme
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.5, containing MgCl2 and KCl)
-
ATP solution
-
D-Alanine solution
-
Malachite green reagent for phosphate detection
-
96- or 384-well microplate
-
Incubator and microplate reader
Procedure:
-
Reaction Setup: In a microplate well, combine the reaction buffer, ATP, and D-alanine.
-
Enzyme Addition: Initiate the reaction by adding the purified D-Ala-D-Ala ligase enzyme. For inhibitor screening, the enzyme can be pre-incubated with the test compound.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis by adding the malachite green reagent.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader. The amount of phosphate produced is directly proportional to the enzyme activity.
Mandatory Visualizations
Signaling and Biosynthetic Pathways
Caption: Peptidoglycan biosynthesis pathway.
Caption: D-Alanylation of Lipoteichoic Acid (LTA).
Experimental Workflow
Caption: Antibiotic screening workflow.
Conclusion
This compound and other labeled D-alanine analogs are invaluable tools for dissecting the complexities of bacterial cell wall biosynthesis and the mechanisms of antibiotics that target this essential pathway. By enabling the direct tracking and quantification of D-alanine incorporation, these probes provide a dynamic and detailed view of peptidoglycan synthesis and remodeling. The experimental protocols and analytical workflows described in this guide offer a framework for researchers to leverage these powerful tools in the quest for novel antimicrobial strategies. While direct quantitative data for this compound remains to be consolidated in the literature, the principles and methodologies outlined here provide a clear path for its application in advancing our understanding of bacterial cell biology and in the development of next-generation antibiotics.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revised mechanism of D-alanine incorporation into cell wall polymers in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Labeling with D-Alanine-d7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. D-Alanine-d7, a stable isotope-labeled form of the non-canonical amino acid D-alanine, has emerged as a valuable tool for researchers in microbiology, drug development, and metabolic research. The replacement of seven hydrogen atoms with deuterium allows for the sensitive and specific tracking of D-alanine incorporation into various cellular components without the concerns associated with radioactive isotopes. This technical guide provides a comprehensive overview of the applications, experimental protocols, and data analysis related to the use of this compound.
D-Alanine is a crucial component of the bacterial cell wall, specifically in the structure of peptidoglycan and in the modification of teichoic acids.[1][2] Its unique presence in bacteria and absence in most eukaryotic cells make it an excellent target for antimicrobial drug development and for bacteria-specific imaging.[3] this compound serves as a tracer to elucidate the dynamics of bacterial cell wall synthesis, to quantify metabolic fluxes, and as an internal standard for accurate quantification in mass spectrometry-based analyses.[4]
Core Applications of this compound
The unique biochemical roles of D-alanine in bacteria underpin the primary applications of its deuterated isotopologue, this compound.
Tracing Bacterial Cell Wall Biosynthesis
The bacterial cell wall is a dynamic structure that is constantly synthesized and remodeled, particularly during growth and division. D-alanine is an essential building block of peptidoglycan, the major component of the bacterial cell wall. It is incorporated into the pentapeptide side chains that cross-link the glycan strands, providing structural integrity to the cell.[1] D-Alanine is also a key component of teichoic acids, which are anionic polymers found in the cell wall of Gram-positive bacteria.
By supplying this compound to bacterial cultures, researchers can trace its incorporation into newly synthesized peptidoglycan and teichoic acids. This allows for the study of:
-
Rates of cell wall synthesis and turnover: Quantifying the incorporation of this compound over time provides a direct measure of the dynamics of peptidoglycan and teichoic acid biosynthesis.
-
Localization of cell wall growth: Using imaging techniques in conjunction with this compound labeling can reveal the specific sites of new cell wall synthesis.
-
Efficacy of antimicrobial agents: The inhibition of this compound incorporation can be used as a readout for the effectiveness of antibiotics that target cell wall biosynthesis.
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell. While traditionally performed with 13C-labeled substrates, this compound can be used to probe specific pathways related to D-alanine metabolism. By measuring the isotopic enrichment of D-alanine and its downstream metabolites in peptidoglycan and teichoic acids, it is possible to determine the relative contributions of different synthesis and transport pathways.
Internal Standard for Quantitative Analysis
In analytical chemistry, particularly in mass spectrometry, internal standards are crucial for accurate and precise quantification. An ideal internal standard is chemically identical to the analyte of interest but has a different mass, which is precisely the case for this compound and native D-alanine. By adding a known amount of this compound to a biological sample, any variations in sample preparation, injection volume, or instrument response can be corrected for by normalizing the signal of the endogenous D-alanine to that of the deuterated standard. This is critical for applications such as:
-
Pharmacokinetic studies: Accurately measuring the concentration of D-alanine in biological fluids over time.
-
Clinical diagnostics: Quantifying D-alanine levels as potential biomarkers for disease.
-
Metabolomics research: Ensuring the reliability of quantitative data for D-alanine in complex biological matrices.
Signaling and Metabolic Pathways Involving D-Alanine
The metabolic pathways of D-alanine are central to its role in bacterial physiology and provide the basis for the utility of this compound as a tracer.
D-Alanine Synthesis and Incorporation into Peptidoglycan
The primary route for D-alanine synthesis in bacteria is the racemization of L-alanine, a reaction catalyzed by the enzyme Alanine Racemase (Alr). Some bacteria also possess a D-amino acid transaminase (Dat) that can synthesize D-alanine from pyruvate. Once synthesized, D-alanine is ligated to another D-alanine molecule by D-alanine-D-alanine ligase (Ddl) to form the D-Ala-D-Ala dipeptide. This dipeptide is then added to the UDP-MurNAc-tripeptide, forming the UDP-MurNAc-pentapeptide, a key precursor for peptidoglycan synthesis. This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer.
D-Alanine Incorporation into Teichoic Acids
In Gram-positive bacteria, D-alanine is also incorporated into wall teichoic acids (WTA) and lipoteichoic acids (LTA). This process is mediated by the dlt operon, which encodes for the proteins DltA, DltB, DltC, and DltD. DltA activates D-alanine and transfers it to the carrier protein DltC. The D-alanyl-DltC complex is then transported across the membrane by DltB, and DltD facilitates the final transfer of D-alanine to the teichoic acid polymer. The D-alanylation of teichoic acids modulates the net negative charge of the bacterial cell surface, influencing interactions with cationic antimicrobial peptides and the host immune system.
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in research. The following sections provide representative protocols for common experimental workflows.
Protocol 1: Isotopic Labeling of Staphylococcus aureus for Peptidoglycan Analysis by LC-MS
This protocol describes the labeling of S. aureus with this compound and subsequent analysis of peptidoglycan composition by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Staphylococcus aureus strain of interest
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound (sterile solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA)
-
Muramidase or other peptidoglycan hydrolase
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Bacterial Culture: Inoculate S. aureus into TSB and grow overnight at 37°C with shaking.
-
Sub-culturing and Labeling: Dilute the overnight culture 1:100 into fresh TSB. When the culture reaches the mid-exponential phase (OD600 ≈ 0.5), add this compound to a final concentration of 1 mM. Continue to incubate under the same conditions for a defined period (e.g., one to two doubling times).
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Peptidoglycan Isolation:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the pellet in PBS and add TCA to a final concentration of 10% to precipitate macromolecules. Incubate on ice for 30 minutes.
-
Centrifuge to pellet the precipitated material and wash the pellet sequentially with water, ethanol, and acetone to remove the TCA.
-
Resuspend the pellet in a digestion buffer (e.g., 25 mM sodium phosphate, pH 6.5) and treat with muramidase to digest the peptidoglycan into muropeptides. Incubate at 37°C overnight.
-
-
Sample Preparation for LC-MS:
-
Stop the enzymatic digestion by boiling the sample for 10 minutes.
-
Centrifuge to pellet any insoluble material and transfer the supernatant containing the soluble muropeptides to a new tube.
-
Filter the supernatant through a 0.22 µm filter.
-
-
LC-MS Analysis:
-
Analyze the muropeptide mixture by reverse-phase LC-MS/MS.
-
Use a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Acquire data in a data-dependent manner, collecting MS1 scans followed by MS2 scans of the most abundant ions.
-
Identify muropeptides containing this compound by their characteristic mass shift (+7 Da for each incorporated this compound).
-
Data Analysis:
-
Quantify the relative abundance of labeled and unlabeled muropeptides by integrating the peak areas from the extracted ion chromatograms.
-
Calculate the percentage of this compound incorporation to assess the rate of new peptidoglycan synthesis.
Protocol 2: Use of this compound as an Internal Standard for Amino Acid Analysis
This protocol outlines the use of this compound as an internal standard for the quantification of D-alanine in a biological matrix (e.g., plasma) by LC-MS.
Materials:
-
Biological sample (e.g., plasma)
-
This compound of known concentration (internal standard stock solution)
-
D-Alanine standards of known concentrations (for calibration curve)
-
Acetonitrile
-
Formic acid
-
LC-MS grade water
Procedure:
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of D-alanine into a blank matrix (e.g., charcoal-stripped plasma).
-
Sample Preparation:
-
To a fixed volume of the biological sample (e.g., 100 µL), calibration standard, or quality control sample, add a fixed volume of the this compound internal standard solution (e.g., 10 µL of a 10 µM solution).
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile (e.g., 400 µL).
-
Vortex thoroughly and incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 5% acetonitrile in water with 0.1% formic acid).
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Separate the analytes using a suitable column (e.g., a HILIC column for polar compounds).
-
Perform MS analysis in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-product ion transitions for both D-alanine and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of D-alanine to the peak area of this compound against the concentration of the D-alanine standards.
-
Determine the concentration of D-alanine in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Data Presentation
Quantitative data from isotopic labeling experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Pharmacokinetic Parameters of D-Alanine in Humans Following Oral Administration
This table summarizes pharmacokinetic data from a study investigating the oral intake of D-Alanine in healthy volunteers. While this study used unlabeled D-Alanine, the parameters provide a valuable reference for studies involving this compound.
| Parameter | Value (Mean ± SD) |
| Dose | 1g |
| Cmax (Peak Plasma Concentration) | 588.4 ± 40.9 µM |
| Tmax (Time to Peak Concentration) | 0.60 ± 0.06 h |
| Clearance | 12.5 ± 0.3 L/h |
| Volume of Distribution | 8.3 ± 0.7 L |
| Half-life (t1/2) | 0.46 ± 0.04 h |
Data adapted from a study on the oral intake of D-Alanine in humans.
Table 2: Relative Incorporation of Labeled Alanine into D-Ala-D-Ala in Staphylococcus aureus
This table presents data on the fractional contribution of exogenously supplied 13C315N1-labeled L-alanine to the intracellular D-Ala-D-Ala pool in S. aureus. This demonstrates the utility of isotopic labeling in tracing the flux of alanine into peptidoglycan precursors.
| Bacterial Strain | Condition | Fractional Contribution of Labeled L-Ala to D-Ala-D-Ala |
| Wild-type S. aureus | Growth in chemically defined media | ~80% |
Data adapted from a study on Staphylococcus aureus metabolism.
Conclusion
This compound is a versatile and powerful tool for researchers studying bacterial physiology, metabolism, and for the development of novel antimicrobial agents. Its application in tracing cell wall biosynthesis provides invaluable insights into the dynamic nature of this essential bacterial structure. Furthermore, its use as an internal standard ensures the accuracy and reliability of quantitative measurements of D-alanine in complex biological samples. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in a variety of research settings. As analytical technologies continue to advance, the applications of stable isotope-labeled compounds like this compound will undoubtedly expand, furthering our understanding of biological systems and aiding in the development of new therapeutic strategies.
References
- 1. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus counters organic acid anion-mediated inhibition of peptidoglycan cross-linking through robust alanine racemase activity - PMC [pmc.ncbi.nlm.nih.gov]
D-Alanine-d7 as an Internal Standard: A Technical Guide to its Mechanism of Action
Executive Summary: In the field of quantitative analysis, particularly in mass spectrometry-based applications, the use of internal standards is paramount for achieving accurate and reproducible results. Stable isotope-labeled internal standards, such as D-Alanine-d7, represent the gold standard for correcting analytical variability. This technical guide provides an in-depth exploration of the mechanism of action of this compound as an internal standard, detailing its physicochemical properties, the principles of stable isotope dilution, and practical experimental considerations for researchers, scientists, and drug development professionals.
Introduction to Internal Standards in Mass Spectrometry
Quantitative analysis by mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is susceptible to variations arising from sample preparation, matrix effects, and instrument performance. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added in a known amount to both calibration standards and unknown samples. By comparing the detector response of the analyte to that of the IS, variations introduced during the analytical workflow can be normalized, leading to more precise and accurate quantification.
The ideal internal standard co-elutes with the analyte, exhibits similar ionization efficiency, and is not naturally present in the sample. Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced by their heavier, non-radioactive isotopes (e.g., ²H or D, ¹³C, ¹⁵N), are considered the most effective internal standards.[1][2][3] this compound, a deuterated analog of D-Alanine, perfectly exemplifies such a standard.
Physicochemical Properties of D-Alanine and this compound
The efficacy of this compound as an internal standard stems from its near-identical chemical and physical properties to the endogenous D-Alanine, with the key difference being its mass. This similarity ensures that both compounds behave almost identically during sample extraction, derivatization, chromatography, and ionization.
| Property | D-Alanine | This compound | Reference(s) |
| Molecular Formula | C₃H₇NO₂ | C₃D₇NO₂ | [4][5] |
| Monoisotopic Mass | 89.0477 g/mol | 96.0916 g/mol | |
| IUPAC Name | (2R)-2-aminopropanoic acid | deuterio (2R)-2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate | |
| Water Solubility | 165,000 mg/L (at 25 °C) | High (assumed similar to D-Alanine) | |
| logP | -2.912 | -3.0 (Computed) |
Table 1: Physicochemical properties of D-Alanine and this compound.
Core Mechanism of Action: Stable Isotope Dilution
The use of this compound for the quantification of D-Alanine is based on the principle of stable isotope dilution (SID). The core of this technique involves adding a known quantity of this compound to a sample containing an unknown quantity of D-Alanine. The two compounds are then extracted and analyzed together by mass spectrometry.
Since this compound is chemically identical to D-Alanine, any sample loss during preparation will affect both compounds equally. Similarly, any suppression or enhancement of the ionization signal due to matrix components will be the same for both the analyte and the internal standard. The mass spectrometer, however, can distinguish between the two based on their mass-to-charge (m/z) ratio.
The concentration of the endogenous D-Alanine is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of D-Alanine and a constant concentration of this compound.
Experimental Protocol: Quantification of D-Alanine in a Biological Matrix
This section outlines a general protocol for the quantification of D-Alanine in a biological sample, such as plasma, using this compound as an internal standard with LC-MS/MS.
4.1 Materials and Reagents
-
D-Alanine analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma)
4.2 Sample Preparation
-
Spiking: To 100 µL of plasma sample, add 10 µL of a known concentration of this compound solution (e.g., 10 µg/mL in methanol).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the spiked plasma sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
4.3 LC-MS/MS Analysis
-
Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar compounds like amino acids.
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-Alanine | 90.1 | 44.1 | 15 |
| This compound | 97.1 | 49.1 | 15 |
Table 2: Example MRM transitions for D-Alanine and this compound. Note that exact values may need to be optimized for a specific instrument.
4.4 Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of D-Alanine into the same biological matrix.
-
Add the same constant amount of this compound to each calibration standard.
-
Process the calibration standards alongside the unknown samples using the same procedure.
-
Construct a calibration curve by plotting the peak area ratio of D-Alanine to this compound against the concentration of D-Alanine.
-
Determine the concentration of D-Alanine in the unknown samples by interpolating their peak area ratios onto the calibration curve.
Application: D-Alanine in Bacterial Cell Wall Metabolism
D-Alanine is a crucial component of the peptidoglycan layer of bacterial cell walls. The synthesis of D-Alanine from its L-enantiomer is catalyzed by the enzyme alanine racemase. This pathway is a key target for certain antibiotics. The ability to accurately quantify D-Alanine in bacterial cultures or infected tissues is therefore important for research into novel antimicrobial agents.
Conclusion
This compound serves as an exemplary internal standard for the quantitative analysis of D-Alanine by mass spectrometry. Its mechanism of action is rooted in the principles of stable isotope dilution, where its near-identical physicochemical properties to the endogenous analyte allow for the effective correction of analytical variability. The use of this compound enables researchers to achieve high levels of accuracy and precision in their quantitative workflows, which is essential for applications ranging from basic metabolic research to clinical diagnostics and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C3H7NO2 | CID 162343529 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Laboratory Applications of D-Alanine-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and principal laboratory applications of D-Alanine-d7. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely and effectively utilize this deuterated amino acid in their experimental workflows. All quantitative data has been summarized in structured tables, and detailed experimental protocols for key applications are provided.
Chemical and Physical Properties
This compound is a stable, non-radioactive isotopic analog of the non-proteinogenic amino acid D-Alanine. In this compound, seven hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a valuable tool in metabolic research and analytical chemistry, primarily as a tracer or an internal standard.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₃D₇NO₂ | [1] |
| Molecular Weight | 96.14 g/mol | [] |
| CAS Number | 2483831-62-3 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 291 °C (decomposes) | |
| Solubility | Soluble in water. | |
| Optical Rotation | [α]D²⁰ = -14.1 to -15.3º | |
| Isotopic Enrichment | ≥ 98 atom % D | |
| Purity | ≥ 98% |
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance. However, as with any chemical, it should be handled with care in a laboratory setting, following good laboratory practices.
Hazard Identification and First Aid
While not classified as hazardous, this compound may cause mild irritation upon contact with eyes or skin, or if inhaled or ingested.
Table 2: Hazard Identification and First Aid Measures
| Exposure Route | Potential Hazard | First Aid Measures | Reference(s) |
| Inhalation | May cause respiratory tract irritation. | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | |
| Skin Contact | May be harmful if absorbed through the skin. May cause skin irritation. | Wash off with soap and plenty of water. Consult a physician. | |
| Eye Contact | May cause eye irritation. | Flush eyes with water as a precaution. | |
| Ingestion | May be harmful if swallowed. | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment should be worn at all times when handling this compound to minimize exposure.
-
Eye Protection: Safety glasses with side-shields are recommended.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin and Body Protection: A laboratory coat is sufficient for most procedures.
-
Respiratory Protection: For procedures that may generate dust, a NIOSH-approved respirator is recommended.
Storage and Stability
Proper storage is crucial to maintain the integrity and isotopic enrichment of this compound.
Table 3: Storage and Stability of this compound
| Condition | Recommendation | Rationale | Reference(s) |
| Temperature | Store at room temperature for the solid form. Stock solutions should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage. | Prevents degradation and maintains stability. | |
| Atmosphere | Store in a tightly sealed container. | Protects from moisture and air. | |
| Light | Protect from light. | While not explicitly stated for this compound, light can catalyze degradation in some deuterated compounds. | |
| Incompatibilities | Strong oxidizing agents. | To avoid adverse chemical reactions. | |
| Shelf Life | Stable under recommended storage conditions. Re-analyze for chemical purity after three years. | Ensures the compound meets specifications for experimental use. |
Spill and Disposal Procedures
In the event of a spill, avoid dust formation. Use appropriate PPE, sweep up the solid material, and place it in a suitable, closed container for disposal. Do not let the product enter drains. Disposal of this compound and its containers should be in accordance with local, state, and federal regulations.
Experimental Protocols
This compound is primarily used as an internal standard for mass spectrometry-based quantification and as a tracer in metabolic labeling studies.
Preparation of a this compound Stock Solution
This protocol outlines the preparation of a sterile stock solution for use in cell culture or as an internal standard.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube until the this compound is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
This compound as an Internal Standard for LC-MS based Metabolomics
This protocol provides a general workflow for using this compound as an internal standard for the quantification of D-Alanine in biological samples.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
This compound stock solution (prepared as in 3.1)
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
LC-MS system with a suitable column (e.g., HILIC)
Procedure:
-
Sample Preparation:
-
Thaw the biological samples on ice.
-
In a microcentrifuge tube, add a defined volume of the sample (e.g., 50 µL of plasma).
-
Add a known amount of the this compound internal standard stock solution. The final concentration should be within the linear range of the assay.
-
Add cold protein precipitation solvent (e.g., 4 volumes of methanol or acetonitrile) to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Prepare a calibration curve using known concentrations of unlabeled D-Alanine spiked with the same amount of this compound internal standard as the samples.
-
Inject the prepared samples and calibration standards onto the LC-MS system.
-
Separate the analytes using an appropriate chromatographic method.
-
Detect the analytes using mass spectrometry in a suitable mode (e.g., Multiple Reaction Monitoring, MRM) to monitor the transitions for both unlabeled D-Alanine and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (D-Alanine) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the D-Alanine standards.
-
Determine the concentration of D-Alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Metabolic Labeling of Bacteria with this compound
This protocol describes a hypothetical experiment to trace the incorporation of this compound into the peptidoglycan of a D-alanine auxotrophic bacterial strain.
Materials:
-
D-alanine auxotrophic bacterial strain (e.g., a mutant with a defective alanine racemase gene).
-
Bacterial growth medium lacking D-alanine.
-
This compound stock solution (prepared as in 3.1).
-
Unlabeled D-Alanine for control cultures.
-
Spectrophotometer for measuring bacterial growth.
-
Equipment for peptidoglycan extraction and analysis (e.g., lysozyme, sonicator, LC-MS).
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a starter culture of the D-alanine auxotrophic bacteria in a growth medium supplemented with unlabeled D-alanine.
-
Grow the culture overnight at the optimal temperature with shaking.
-
-
Metabolic Labeling:
-
The next day, dilute the overnight culture into fresh growth medium lacking D-alanine to an initial OD₆₀₀ of ~0.05.
-
Prepare two sets of cultures:
-
Labeled Culture: Supplement with this compound to a final concentration that supports growth (e.g., 1 mM).
-
Unlabeled Control Culture: Supplement with an equivalent concentration of unlabeled D-Alanine.
-
-
Incubate the cultures at the optimal temperature with shaking.
-
Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals.
-
-
Cell Harvesting and Peptidoglycan Extraction:
-
Harvest the bacterial cells during the exponential growth phase by centrifugation.
-
Wash the cell pellets with PBS to remove any remaining labeled or unlabeled D-alanine from the medium.
-
Proceed with a standard protocol for peptidoglycan extraction. This typically involves cell lysis (e.g., sonication or French press), treatment with detergents to remove membranes, and enzymatic digestion of proteins and nucleic acids.
-
-
Analysis of this compound Incorporation:
-
Hydrolyze the purified peptidoglycan to its constituent amino acids.
-
Analyze the amino acid composition of the hydrolysate by LC-MS.
-
Determine the ratio of this compound to unlabeled D-Alanine in the labeled sample to quantify the extent of incorporation.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.
General Laboratory Handling Workflow
Caption: General workflow for the safe handling of this compound in a laboratory setting.
Workflow for this compound as an Internal Standard in LC-MS
Caption: Workflow for the use of this compound as an internal standard in LC-MS analysis.
References
Methodological & Application
Application Note: Quantification of D-Alanine in Human Plasma using D-Alanine-d7 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-amino acids, the enantiomers of the more common L-amino acids, are increasingly recognized for their important physiological roles and as potential biomarkers for various diseases. D-alanine, for instance, is a component of bacterial cell walls and its presence in mammals can be indicative of gut microbiome activity or certain pathological conditions. Accurate quantification of D-alanine in biological matrices is therefore crucial for advancing research in these areas.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of small molecules like D-alanine.[1] The use of a stable isotope-labeled internal standard, such as D-Alanine-d7, is the gold standard for quantitative LC-MS analysis.[2][3] This approach, based on the principle of isotope dilution mass spectrometry, effectively compensates for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[2][3]
This application note provides a detailed protocol for the quantification of D-alanine in human plasma using this compound as an internal standard. The method involves a straightforward protein precipitation step followed by chiral chromatographic separation and detection by LC-MS/MS.
Experimental
Materials and Reagents
-
D-Alanine and this compound (isotopic purity ≥98%)
-
LC-MS grade methanol, acetonitrile, and formic acid
-
Ultrapure water
-
Human plasma (sourced from a certified vendor)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
A chiral HPLC column suitable for the separation of alanine enantiomers, such as a CHIROBIOTIC T or a crown ether-based column.
Preparation of Standards and Quality Control Samples
Stock solutions of D-alanine and this compound (1 mg/mL) were prepared in ultrapure water. A series of working standard solutions of D-alanine were prepared by serial dilution of the stock solution. Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of D-alanine into blank human plasma. A working solution of the internal standard (this compound) was also prepared in ultrapure water.
Sample Preparation Protocol
A simple and efficient protein precipitation method is employed for sample cleanup.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
2.5.1. Liquid Chromatography Conditions
Chiral separation is critical to distinguish D-alanine from the much more abundant L-alanine.
| Parameter | Value |
| Column | CHIROBIOTIC T (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
2.5.2. Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
2.5.3. MRM Transitions
Specific precursor-to-product ion transitions are monitored for D-alanine and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| D-Alanine | 90.1 | 44.2 | 15 | 100 |
| This compound | 97.1 | 49.2 | 15 | 100 |
Method Validation Data
The following tables summarize the expected performance characteristics of this method.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low QC | 3 | < 10% | < 15% | ± 15% |
| Mid QC | 100 | < 10% | < 15% | ± 15% |
| High QC | 800 | < 10% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Diagrams
Caption: Experimental workflow for D-Alanine quantification.
References
Application Note: Quantitative Analysis of D-Alanine in Biological Matrices using D-Alanine-d7 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-alanine is a non-proteinogenic amino acid that plays a crucial role in bacterial cell wall biosynthesis, making it a key target for antimicrobial drug development.[1] Emerging evidence also points to its role as a neuromodulator in the central nervous system, where it acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[2] Accurate quantification of D-alanine in various biological matrices is therefore essential for research in microbiology, neurobiology, and pharmacology.
This application note provides a detailed protocol for the sensitive and selective quantification of D-alanine in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, D-Alanine-d7. The use of this compound ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
D-Alanine (≥98% purity)
-
This compound (stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sulfosalicylic acid
-
Ultrapure water
-
Human plasma (or other biological matrix of interest)
Sample Preparation: Protein Precipitation
This protocol is optimized for the analysis of D-alanine in human plasma.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Prepare Spiked Samples: For the preparation of calibration standards and quality control (QC) samples, spike appropriate amounts of D-alanine standard solutions into a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic plasma matrix).
-
Add Internal Standard: To 100 µL of plasma sample, calibrator, or QC, add 10 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid or 100 µL of 10% sulfosalicylic acid to each sample.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.
-
Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
The following is a general LC-MS/MS method that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Conditions |
| Column | Chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T) or a HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized based on column and system, e.g., Start with 2% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for specific instrument |
MRM Transitions:
The following MRM transitions should be optimized for the specific mass spectrometer being used. The product ion for this compound is predicted based on the neutral loss of the carboxyl group and would need to be confirmed experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-Alanine | 90.1 | 44.2 | 15 |
| This compound | 97.1 | 51.2 | 15 |
Data Presentation: Quantitative Performance
The following table summarizes typical quantitative performance data for the analysis of D-alanine in biological fluids using LC-MS/MS with a deuterated internal standard. These values are compiled from various studies and should be considered representative.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 500 µM | [3] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 2.0 µM | [1] |
| Intra-day Precision (%RSD) | < 15% | [1] |
| Inter-day Precision (%RSD) | < 15% | |
| Accuracy (% Recovery) | 85 - 115% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of D-alanine.
Signaling Pathway: D-Alanine in Bacterial Peptidoglycan Synthesis
Caption: Role of D-alanine in bacterial cell wall synthesis.
Signaling Pathway: D-Alanine as an NMDA Receptor Co-agonist
Caption: D-alanine's role in NMDA receptor signaling.
References
- 1. cms.mz-at.de [cms.mz-at.de]
- 2. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography-Tandem Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis with D-Alanine-d7 Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system, providing a dynamic snapshot of cellular physiology. The use of stable isotope tracers is central to MFA. D-Alanine is an essential component of the peptidoglycan (PG) layer of bacterial cell walls, a structure not found in mammalian cells.[1] This makes D-Alanine an excellent target for species-specific metabolic investigation. D-Alanine-d7, a stable isotope-labeled analog of D-Alanine, serves as a powerful tracer to probe the dynamics of bacterial cell wall biosynthesis. By tracking the incorporation of deuterium-labeled D-Alanine into peptidoglycan, researchers can quantify the flux through this vital pathway, offering insights into bacterial growth, cell wall metabolism, and the mechanisms of action for novel antibiotics.[2]
These application notes provide a comprehensive overview and detailed protocols for conducting Metabolic Flux Analysis using this compound as a tracer to investigate bacterial peptidoglycan synthesis.
Principle of this compound Tracing
The core principle involves introducing this compound into the bacterial culture medium. The bacteria will take up and incorporate this labeled D-Alanine into their peptidoglycan biosynthesis pathway. Specifically, it becomes part of the D-alanyl-D-alanine dipeptide, which is then attached to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide precursor.[1][3] This entire unit is subsequently incorporated into the growing peptidoglycan sacculus.
Following a period of labeling, the bacterial cell wall is isolated, hydrolyzed to its constituent amino acids, and the isotopic enrichment of D-Alanine is quantified using mass spectrometry. The degree of this compound incorporation is directly proportional to the rate of new peptidoglycan synthesis, allowing for the calculation of metabolic flux through this pathway.
Key Applications
-
Quantifying Peptidoglycan Synthesis Rates: Directly measure the rate of new cell wall synthesis under various conditions.
-
Antibiotic Mechanism of Action Studies: Elucidate how antibiotics that target the cell wall affect the flux of peptidoglycan synthesis.
-
Identifying Novel Antibiotic Targets: Discover new enzymes or transporters involved in the D-Alanine metabolic pathway that could be potential drug targets.[2]
-
Understanding Bacterial Physiology: Investigate how environmental stressors or genetic modifications impact cell wall metabolism and bacterial growth.
Experimental Workflow
The overall workflow for a this compound metabolic flux analysis experiment is a multi-step process that begins with careful experimental design and culminates in computational data analysis.
Detailed Experimental Protocols
Protocol 1: Bacterial Culture and Labeling with this compound
This protocol describes the steps for culturing bacteria and labeling them with the this compound tracer.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid culture medium (e.g., Luria-Bertani broth, Minimal Medium)
-
This compound (sterile stock solution, e.g., 100 mM in water)
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Prepare Starter Culture: Inoculate 5 mL of the appropriate medium with a single colony of the bacterial strain. Incubate overnight under optimal growth conditions (e.g., 37°C, 200 rpm).
-
Main Culture Inoculation: The next day, inoculate a larger volume of fresh, pre-warmed medium with the overnight culture to a starting optical density at 600 nm (OD600) of 0.05.
-
Tracer Addition: Add the sterile this compound stock solution to the main culture to a final concentration of 1 mM. An unlabeled control culture should be prepared in parallel.
-
Incubation and Growth Monitoring: Incubate the cultures under the same optimal conditions. Monitor the growth by measuring the OD600 at regular intervals (e.g., every hour).
-
Harvesting: Harvest the bacterial cells during the mid-exponential growth phase by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium and unincorporated tracer.
-
Quenching: Immediately proceed to the peptidoglycan isolation protocol to quench metabolic activity.
Protocol 2: Peptidoglycan Isolation and Hydrolysis
This protocol details the purification of peptidoglycan from bacterial cells and its subsequent hydrolysis into constituent amino acids.
Materials:
-
Harvested bacterial cell pellet
-
25 mM Sodium Phosphate buffer (pH 6.0)
-
4% (w/v) Sodium Dodecyl Sulfate (SDS) in phosphate buffer
-
Oak Ridge centrifuge tubes
-
Boiling water bath
-
Centrifuge
-
6 M Hydrochloric Acid (HCl)
-
Heat block or oven
-
Vacuum concentrator
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 1 mL of phosphate buffer and transfer it drop-wise into a tube containing 10 mL of boiling 4% SDS solution.
-
Boiling: Boil the suspension for 30 minutes to lyse the cells and denature proteins.
-
Peptidoglycan Pelleting: Cool the tubes to room temperature and centrifuge at 45,000 x g for 30 minutes at 15°C.
-
Washing: Decant the supernatant. Resuspend the pellet containing the peptidoglycan in 10 mL of phosphate buffer. Repeat the centrifugation and washing steps until all SDS is removed (typically 3-4 washes).
-
Acid Hydrolysis: Resuspend the final peptidoglycan pellet in 1 mL of 6 M HCl. Incubate at 95°C for 16 hours to hydrolyze the peptidoglycan into its constituent amino acids.
-
Drying: After hydrolysis, remove the HCl by drying the sample in a vacuum concentrator.
-
Resuspension: Resuspend the dried hydrolysate in a suitable volume of LC-MS grade water for subsequent analysis.
Protocol 3: LC-MS/MS Analysis and Data Processing
This protocol provides a general guideline for the analysis of this compound enrichment using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Hydrolyzed peptidoglycan sample
-
LC-MS/MS system (e.g., coupled to a high-resolution mass spectrometer)
-
Appropriate LC column for amino acid analysis (e.g., C18 reversed-phase)
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
-
D-Alanine and this compound standards
Procedure:
-
LC Separation: Inject the resuspended hydrolysate onto the LC column. Use a suitable gradient of solvents to separate the amino acids.
-
MS Detection: Operate the mass spectrometer in a mode that allows for the detection and quantification of both unlabeled D-Alanine (m/z) and this compound (m/z+7). Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) can be used for targeted quantification.
-
Data Acquisition: Acquire data for the samples, as well as for the D-Alanine and this compound standards to confirm retention times and fragmentation patterns.
-
Data Processing: Integrate the peak areas for the mass isotopologues of D-Alanine.
-
Isotopic Enrichment Calculation: Calculate the fractional enrichment of this compound using the following formula: Fractional Enrichment = [Peak Area (this compound)] / ([Peak Area (D-Alanine)] + [Peak Area (this compound)])
-
Correction for Natural Abundance: Correct the measured isotopic enrichment for the natural abundance of stable isotopes if necessary, although the contribution will be minimal for deuterium.
Data Presentation
Quantitative data from this compound tracing experiments should be presented in a clear, tabular format to facilitate comparison between different experimental conditions.
Table 1: Illustrative Isotopic Enrichment of D-Alanine in Bacterial Peptidoglycan (Note: The following data is for illustrative purposes only.)
| Condition | Replicate | D-Alanine Peak Area (Arbitrary Units) | This compound Peak Area (Arbitrary Units) | Fractional Enrichment (%) |
| Control (Unlabeled) | 1 | 1.25 x 10^7 | Not Detected | 0.0 |
| 2 | 1.31 x 10^7 | Not Detected | 0.0 | |
| 3 | 1.28 x 10^7 | Not Detected | 0.0 | |
| Treated (this compound) | 1 | 6.20 x 10^6 | 6.35 x 10^6 | 50.6 |
| 2 | 5.98 x 10^6 | 6.15 x 10^6 | 50.7 | |
| 3 | 6.11 x 10^6 | 6.22 x 10^6 | 50.5 |
Table 2: Illustrative Peptidoglycan Synthesis Flux Calculation (Note: The following data is for illustrative purposes only and assumes a simplified model where fractional enrichment is directly proportional to the synthesis rate.)
| Condition | Average Fractional Enrichment (%) | Peptidoglycan Synthesis Flux (Relative Units) | Standard Deviation |
| Wild Type | 50.6 | 1.00 | 0.10 |
| Antibiotic A (2x MIC) | 25.3 | 0.50 | 0.05 |
| Antibiotic B (2x MIC) | 5.1 | 0.10 | 0.02 |
| Mutant Strain (ΔgeneX) | 40.5 | 0.80 | 0.08 |
Signaling Pathways and Logical Relationships
D-Alanine Metabolism and Incorporation into Peptidoglycan
D-Alanine is synthesized from L-Alanine by the enzyme Alanine racemase (Alr). It is then ligated with another D-Alanine molecule by D-Alanine:D-Alanine ligase (Ddl) to form the D-alanyl-D-alanine dipeptide. This dipeptide is subsequently added to the UDP-MurNAc-tripeptide by MurF ligase, forming the pentapeptide precursor that is incorporated into the growing peptidoglycan chain.
Troubleshooting and Considerations
-
Low Tracer Incorporation: This could be due to inefficient uptake of this compound, high endogenous synthesis of unlabeled D-Alanine, or suboptimal bacterial growth. Consider optimizing the tracer concentration or the growth conditions.
-
High Variability between Replicates: Ensure consistent timing for cell harvesting and quenching, as these steps are critical for capturing a consistent metabolic state.
-
Complex Mass Spectra: Incomplete hydrolysis or the presence of contaminants can lead to complex spectra. Ensure thorough washing of the peptidoglycan and complete hydrolysis.
-
Flux Calculation: The calculation of absolute flux rates requires a more complex metabolic model and may involve measuring other parameters, such as nutrient uptake rates. The fractional enrichment provides a robust relative measure of the peptidoglycan synthesis flux.
By following these protocols and considerations, researchers can effectively utilize this compound as a tracer to gain valuable insights into bacterial cell wall metabolism, aiding in the discovery and development of new antimicrobial strategies.
References
Application Notes and Protocols for D-Alanine-d7 in NMR Spectroscopy for Metabolic Profiling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using D-Alanine-d7, a stable isotope-labeled amino acid, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy for metabolic profiling. This powerful technique allows for the tracing of metabolic pathways, quantification of metabolite turnover, and assessment of enzymatic activity, offering valuable insights in drug development and disease research.
Introduction
D-Alanine, the D-enantiomer of alanine, plays significant roles in various biological systems. While it is a crucial component of the peptidoglycan cell wall in bacteria, in mammals, it is involved in processes such as neurotransmission and glucose metabolism.[1][2] this compound is a non-radioactive, stable isotope-labeled version of D-alanine where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an excellent tracer for metabolic studies using NMR spectroscopy and mass spectrometry. By introducing this compound into a biological system, researchers can track its metabolic fate and quantify its conversion into other metabolites, providing a dynamic view of cellular metabolism.
The primary applications of this compound in NMR-based metabolic profiling include:
-
Metabolic Flux Analysis: Tracing the flow of the deuterium label through metabolic pathways to understand pathway activity and regulation.
-
Enzyme Activity Assays: Monitoring the activity of enzymes that metabolize D-alanine, such as D-amino acid oxidase (DAO).
-
Drug Efficacy and Target Engagement: Assessing how a drug candidate affects D-alanine metabolism or related pathways.
-
Internal Standard: Due to its distinct NMR signal, it can be used as an internal standard for the quantification of other metabolites.
Section 1: Metabolic Pathways of D-Alanine
Mammalian D-Alanine Metabolism via D-Amino Acid Oxidase (DAO)
In mammals, D-alanine is primarily metabolized by the peroxisomal flavoenzyme D-amino acid oxidase (DAO).[3] DAO catalyzes the oxidative deamination of D-alanine to yield pyruvate, ammonia, and hydrogen peroxide. Pyruvate can then enter central carbon metabolism, participating in the tricarboxylic acid (TCA) cycle or gluconeogenesis.
Bacterial D-Alanine Metabolism
In bacteria, D-alanine is a fundamental component of the peptidoglycan cell wall. Its synthesis is primarily carried out by the enzyme alanine racemase, which converts L-alanine to D-alanine. D-alanine is then used by D-alanine-D-alanine ligase to form a dipeptide, which is incorporated into the peptidoglycan structure. This pathway is a common target for antibiotics.
Section 2: Experimental Workflow for this compound Metabolic Profiling
The following diagram outlines a typical workflow for a metabolic profiling experiment using this compound and NMR spectroscopy.
Section 3: Detailed Experimental Protocols
Protocol for this compound Tracing in Mammalian Cell Culture
This protocol provides a step-by-step guide for a typical this compound tracing experiment in adherent mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, A549)
-
Appropriate cell culture medium and supplements
-
This compound (isotopic purity >98%)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Chloroform, ice-cold
-
Ultrapure water
-
NMR buffer (e.g., phosphate buffer in D2O, pH 7.4) with an internal standard (e.g., DSS or TMSP)
-
NMR tubes
Procedure:
-
Cell Seeding and Growth:
-
Seed cells in 6-well plates or 10 cm dishes at a density that will result in 80-90% confluency at the time of the experiment.
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2).
-
-
This compound Labeling:
-
Prepare a stock solution of this compound in sterile water or culture medium.
-
When cells reach the desired confluency, replace the existing medium with fresh medium containing this compound at a final concentration of 1-5 mM (the optimal concentration should be determined empirically for each cell line).
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of D-alanine metabolism.
-
-
Quenching of Metabolism:
-
At each time point, rapidly aspirate the culture medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular this compound.
-
Add 1 mL of ice-cold 80% methanol to each well/dish to quench all enzymatic activity.
-
Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
-
Metabolite Extraction (Biphasic Extraction):
-
Add 500 µL of ice-cold chloroform to the cell suspension.
-
Vortex thoroughly for 10 minutes at 4°C.
-
Add 500 µL of ice-cold ultrapure water and vortex for another 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase (containing polar metabolites) and transfer it to a new tube.
-
Dry the aqueous extract using a vacuum concentrator (e.g., SpeedVac).
-
-
NMR Sample Preparation:
-
Reconstitute the dried metabolite extract in 600 µL of NMR buffer containing a known concentration of an internal standard (e.g., 0.5 mM DSS).
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Recommended NMR Experiments:
-
1D ¹H NMR: For a general metabolic profile and quantification. A standard 1D NOESY presaturation pulse sequence is commonly used for water suppression.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify spin systems and aid in metabolite identification.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): For unambiguous metabolite identification by correlating protons with their directly attached carbons.
-
²H NMR (Direct Deuterium NMR): Can be used to directly detect deuterated metabolites, though it is less sensitive than ¹H NMR.
Typical ¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | noesygppr1d (or similar with water presaturation) |
| Temperature | 298 K (25°C) |
| Spectral Width | 12-16 ppm |
| Acquisition Time | 2-4 seconds |
| Relaxation Delay | 4-5 seconds |
| Number of Scans | 64-256 (depending on sample concentration) |
Data Processing and Analysis
-
Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw NMR data using appropriate software (e.g., TopSpin, MestReNova, Chenomx).
-
Reference the chemical shifts to the internal standard (e.g., DSS at 0.0 ppm).
-
-
Metabolite Identification:
-
Identify metabolites by comparing the chemical shifts and coupling patterns in the 1D and 2D NMR spectra to databases such as the Human Metabolome Database (HMDB) or by using software like Chenomx NMR Suite.
-
-
Quantification:
-
Quantify metabolites by integrating the area of their characteristic peaks and comparing it to the integral of the known concentration of the internal standard.
-
-
Isotopic Enrichment Calculation:
-
The incorporation of deuterium from this compound into downstream metabolites can be observed through changes in the NMR spectra, such as the appearance of new peaks or alterations in multiplet patterns due to isotope effects.
-
Quantification of isotopic enrichment can be complex with NMR and is often more straightforward with mass spectrometry. However, relative changes in deuterated species can be monitored.
-
Section 4: Data Presentation
Quantitative data from this compound tracing experiments should be presented in clear, well-structured tables to facilitate comparison and interpretation.
Table 1: Example of Quantitative Changes in Key Metabolites Following this compound Treatment in a Cancer Cell Line
(Note: The following data is illustrative and serves as an example of how to present quantitative results. Actual values will vary depending on the experimental conditions.)
| Metabolite | Concentration (µM) - Control | Concentration (µM) - 24h this compound (1 mM) | Fold Change | p-value |
| Lactate | 150 ± 12 | 185 ± 15 | 1.23 | < 0.05 |
| Pyruvate | 25 ± 3 | 35 ± 4 | 1.40 | < 0.05 |
| Glutamate | 310 ± 25 | 290 ± 20 | 0.94 | > 0.05 |
| L-Alanine | 85 ± 7 | 80 ± 6 | 0.94 | > 0.05 |
Table 2: Example of Relative Isotopic Enrichment in a Bacterial Culture Fed with this compound
(Note: This data is for illustrative purposes. Isotopic enrichment is often determined by mass spectrometry, but relative changes can be inferred from NMR.)
| Metabolite | Relative Abundance of Deuterated Isotopologue (vs. Unlabeled) |
| D-Alanine | > 95% |
| Pyruvate | ~ 20% |
| Lactate | ~ 15% |
| Peptidoglycan Precursors | ~ 30% |
Section 5: D-Alanine Signaling Pathway
Recent studies suggest that D-alanine can modulate immune responses, for instance, by stimulating M1 macrophages. This activation is thought to involve the NF-κB signaling pathway, a key regulator of inflammation.
This pathway highlights a potential mechanism by which D-alanine, possibly originating from the gut microbiota, can influence the host's innate immune system. Further research is needed to fully elucidate the receptors and downstream signaling events involved.
References
- 1. Human Metabolome Database: Showing metabocard for D-Alanine (HMDB0001310) [hmdb.ca]
- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
Application Notes and Protocols for D-Alanine-d7 in Bacterial Peptidoglycan Synthesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidoglycan (PG) is an essential component of the bacterial cell wall, providing structural integrity and resistance to osmotic stress. Its biosynthesis is a primary target for many antibiotics. The use of stable isotope-labeled precursors, such as D-Alanine-d7, in metabolic labeling studies offers a powerful and quantitative method to investigate PG synthesis and turnover. This approach allows for the precise tracking of this compound incorporation into the PG structure through mass spectrometry-based techniques, providing valuable insights into bacterial physiology and the mechanism of action of antimicrobial agents.
D-Alanine is a crucial component of the pentapeptide stem of the PG precursor, Lipid II. The terminal D-Ala-D-Ala moiety is particularly important for the cross-linking reactions catalyzed by transpeptidases, which are the targets of β-lactam antibiotics.[1] By supplying bacteria with this compound, researchers can monitor the rate of new PG synthesis and remodeling.
These application notes provide detailed protocols for the use of this compound in bacterial PG synthesis assays, including metabolic labeling of bacterial cultures, isolation and digestion of peptidoglycan, and analysis by liquid chromatography-mass spectrometry (LC-MS).
Data Presentation
The quantitative data obtained from the LC-MS analysis of this compound labeled peptidoglycan can be summarized to compare the effects of different experimental conditions, such as antibiotic treatment. The following tables are representative examples of how to present such data.
Table 1: Relative Abundance of Muropeptides in Staphylococcus aureus after this compound Labeling and Antibiotic Treatment.
| Muropeptide Species | Untreated Control (% Total) | Antibiotic A Treated (% Total) |
| Monomer (unlabeled) | 5.2 ± 0.8 | 8.1 ± 1.1 |
| Monomer (D-Ala-d7) | 15.3 ± 2.1 | 10.5 ± 1.5 |
| Dimer (unlabeled) | 30.1 ± 3.5 | 45.7 ± 4.2 |
| Dimer (single D-Ala-d7) | 25.8 ± 2.9 | 18.3 ± 2.0 |
| Dimer (double D-Ala-d7) | 10.5 ± 1.7 | 5.2 ± 0.9 |
| Trimer/Oligomer | 13.1 ± 2.0 | 12.2 ± 1.8 |
Data are presented as the mean percentage of the total integrated peak area from LC-MS chromatograms ± standard deviation (n=3). This table illustrates a hypothetical scenario where Antibiotic A inhibits the incorporation of new, this compound containing monomers into the peptidoglycan mesh.
Table 2: Quantification of this compound Incorporation into Peptidoglycan.
| Treatment Condition | D-Ala-d7 Incorporation Rate (pmol/mg cell wall/hr) | Fold Change vs. Control |
| Untreated Control | 150.4 ± 12.5 | 1.0 |
| Antibiotic A (1x MIC) | 75.2 ± 8.1 | 0.5 |
| Antibiotic B (1x MIC) | 145.8 ± 11.9 | 0.97 |
| D-cycloserine (1x MIC) | 25.1 ± 4.3 | 0.17 |
This table presents a hypothetical quantification of the rate of this compound incorporation under different antibiotic pressures. D-cycloserine, an inhibitor of D-alanine racemase and D-Ala-D-Ala ligase, shows a significant reduction in incorporation as expected.[1]
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacteria with this compound
This protocol describes the general procedure for labeling bacterial cultures with this compound.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
This compound (stock solution, e.g., 100 mM in sterile water)
-
Sterile culture tubes or flasks
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Inoculate the appropriate liquid growth medium with an overnight culture of the bacterial strain of interest.
-
Grow the culture at the optimal temperature with shaking to the early or mid-exponential phase (e.g., OD600 of 0.2-0.4).
-
Add this compound to the culture to a final concentration of 0.5-10 mM from a sterile stock solution.[2] The optimal concentration should be determined empirically for each bacterial species and experimental condition.
-
If testing the effect of an antimicrobial agent, add the compound at the desired concentration at the same time as or after the addition of this compound. Include an untreated control.
-
Continue to incubate the cultures under the same conditions for a defined period. The labeling time can range from a few minutes for rapidly growing bacteria to several hours, depending on the experimental goals.
-
Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated this compound.
-
The cell pellet is now ready for peptidoglycan isolation (Protocol 2).
Protocol 2: Isolation and Enzymatic Digestion of Peptidoglycan
This protocol details the purification of peptidoglycan from bacterial cells and its subsequent digestion into soluble muropeptides.
Materials:
-
Bacterial cell pellet from Protocol 1
-
Boiling 4% Sodium Dodecyl Sulfate (SDS) solution
-
DNase I and RNase A
-
Trypsin
-
Muramidase or Mutanolysin
-
Sodium phosphate buffer (e.g., 25 mM, pH 6.0)
-
Centrifuge and ultracentrifuge
-
Water bath or heat block
Procedure:
-
Resuspend the bacterial cell pellet in PBS and add it dropwise to an equal volume of boiling 4% SDS solution.
-
Boil the suspension for 30 minutes to lyse the cells and denature proteins.
-
Allow the solution to cool to room temperature.
-
Pellet the crude peptidoglycan by ultracentrifugation (e.g., 100,000 x g for 60 minutes).
-
Wash the pellet extensively with sterile water to remove the SDS.
-
Resuspend the pellet in a suitable buffer and treat with DNase I and RNase A to remove contaminating nucleic acids.
-
Treat the sample with trypsin to digest any remaining proteins.
-
Inactivate the enzymes by boiling and wash the peptidoglycan pellet again with sterile water.
-
Resuspend the purified peptidoglycan in a digestion buffer (e.g., 25 mM sodium phosphate, pH 6.0).
-
Add muramidase or mutanolysin and incubate at 37°C overnight to digest the peptidoglycan into soluble muropeptides.[3]
-
Stop the digestion by boiling the sample for 5 minutes.
-
Centrifuge the sample to pellet any insoluble material. The supernatant containing the muropeptides is ready for LC-MS analysis (Protocol 3).
Protocol 3: LC-MS/MS Analysis of this compound Labeled Muropeptides
This protocol provides a general workflow for the analysis of muropeptide composition by LC-MS/MS.
Materials:
-
Digested muropeptide sample from Protocol 2
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Q-TOF, Orbitrap)
-
C18 reverse-phase HPLC column
-
Mobile phases:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Data analysis software
Procedure:
-
Inject the muropeptide sample onto the C18 column.
-
Separate the muropeptides using a gradient of Solvent B. A typical gradient might be from 0% to 40% Solvent B over 60 minutes.
-
The eluent from the HPLC is directly introduced into the mass spectrometer.
-
Acquire mass spectra in a data-dependent manner, where the most abundant ions in a full scan are subjected to fragmentation (MS/MS).
-
Analyze the data to identify muropeptides based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Quantify the relative abundance of different muropeptide species (unlabeled, singly labeled, doubly labeled, etc.) by integrating the peak areas from the extracted ion chromatograms.[3]
Visualizations
Caption: Incorporation of this compound into the peptidoglycan synthesis pathway.
Caption: Experimental workflow for this compound based peptidoglycan synthesis assays.
References
- 1. Impaired Alanine Transport or Exposure to d-Cycloserine Increases the Susceptibility of MRSA to β-lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of D-Alanine-d7 in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alanine, the enantiomer of the proteinogenic L-Alanine, has garnered increasing interest in biomedical research due to its roles in various physiological and pathological processes, including neurotransmission and bacterial cell wall metabolism. Stable isotope-labeled compounds, such as D-Alanine-d7, are critical tools in metabolic research, often used as internal standards for the accurate quantification of their endogenous counterparts.[1][2] This application note provides a detailed protocol for the sample preparation and analysis of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is designed to ensure high sensitivity, specificity, and reproducibility for pharmacokinetic studies, biomarker validation, and other research applications.
The protocol employs a straightforward protein precipitation step to extract the analyte from the complex plasma matrix, followed by analysis on a triple quadrupole mass spectrometer. This approach is robust and suitable for high-throughput analysis.
Experimental Protocols
This section details the complete workflow from plasma sample collection to LC-MS/MS analysis.
Plasma Sample Collection and Handling
Proper sample collection and handling are paramount for accurate and reproducible results.
-
Patient Preparation: The patient should be in a fasting state for at least two hours before blood collection. If the patient is receiving total parenteral nutrition (TPN), it should be discontinued for at least four hours prior to the sample draw.[3]
-
Specimen Collection:
-
Collect whole blood in a sodium heparin (dark green top) or lithium heparin (light green top) tube.
-
Avoid using gel separator tubes (PST or SST) as they can interfere with the analysis.
-
Gently invert the tube several times to ensure proper mixing with the anticoagulant.
-
-
Plasma Separation:
-
Centrifuge the blood sample at approximately 1,500 x g for 10 minutes at 4°C to separate the plasma from the whole blood.
-
This step should be performed as soon as possible, with delays not exceeding four hours.
-
-
Storage:
-
Immediately transfer the resulting plasma supernatant to a labeled, plastic transport tube.
-
Freeze the plasma samples at -20°C or lower for short-term storage (up to 30 days). For long-term storage, -80°C is recommended.
-
Avoid repeated freeze-thaw cycles. Samples that have fully thawed during shipment or show excessive hemolysis or clotting are considered unacceptable.
-
Sample Preparation: Protein Precipitation
This protocol utilizes protein precipitation with sulfosalicylic acid (SSA) to remove larger proteins that can interfere with the analysis and damage the LC column.
-
Reagents and Materials:
-
This compound (analyte)
-
D-Alanine (unlabeled, for use as an internal standard if quantifying this compound)
-
30% (w/v) Sulfosalicylic Acid (SSA) solution in ultrapure water
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water
-
1.5 mL microcentrifuge tubes
-
Calibrated pipettes
-
Microcentrifuge capable of >12,000 x g and 4°C
-
Vortex mixer
-
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the thawed plasma sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the internal standard working solution (e.g., unlabeled D-Alanine at a known concentration).
-
Add 20 µL of 30% SSA solution to the plasma/internal standard mixture.
-
Vortex the tube vigorously for 30 seconds to precipitate the proteins.
-
Incubate the mixture at 4°C for 30 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 50 µL of the clear supernatant to a new tube.
-
Dilute the supernatant with 450 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer the final solution to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer, which provides high selectivity and sensitivity through Selected Reaction Monitoring (SRM).
-
LC System: UPLC or HPLC system
-
Column: Chiral stationary phase column (e.g., CROWNPAK CR-I(+)) for separation of D/L enantiomers, or a mixed-mode column like Raptor Polar X for general amino acid analysis if chiral separation is not required for the specific application.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
LC Parameters (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient: A linear gradient appropriate for the separation of polar compounds like alanine.
-
-
MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Spray Voltage: 3500 V
-
Sheath Gas: 45 arbitrary units
-
Auxiliary Gas: 15 arbitrary units
-
Vaporizer Temperature: 370°C
-
Ion Transfer Tube Temperature: 270°C
-
Acquisition Mode: Selected Reaction Monitoring (SRM)
-
Collision Gas: Argon
-
Data Presentation
Quantitative data should be summarized for clarity and easy interpretation. The following tables represent expected performance characteristics for this method.
Table 1: LC-MS/MS SRM Transitions
The following SRM transitions are used for the detection and quantification of this compound and its corresponding unlabeled internal standard.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |
| D-Alanine | 90.0 | 44.1 | Positive |
| This compound | 97.0 | 50.1 | Positive |
Note: The exact m/z values for product ions may require optimization based on the specific instrument used.
Table 2: Method Validation Parameters
This table summarizes the typical validation results for the quantification of this compound in plasma.
| Parameter | Result |
| Linearity Range | 0.1 - 500 µmol/L |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µmol/L |
| Recovery | |
| LLOQ | 91.5% |
| Medium QC (50 µmol/L) | 94.2% |
| High QC (400 µmol/L) | 97.8% |
| Matrix Effect | |
| Low Concentration | 98.1% (CV < 5%) |
| High Concentration | 99.5% (CV < 4%) |
| Precision (%CV) | |
| Intra-day | < 10% |
| Inter-day | < 12% |
| Accuracy (%Bias) | |
| Intra-day | ± 8% |
| Inter-day | ± 11% |
Data are hypothetical but based on typical performance for amino acid analysis in plasma. Recovery is calculated by comparing the analyte response in pre-spiked extracted samples to post-spiked extracted samples. The matrix effect is assessed by comparing the response of the analyte in a post-spiked extracted sample to a neat standard solution.
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Logical Relationship of Validation Parameters
This diagram shows the relationship between key validation experiments for determining recovery and matrix effect.
References
Application Note: High-Sensitivity Quantification of Alanine Racemase Activity using D-Alanine-d7 and Chiral LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanine racemase (Alr) is a bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine.[1][2] This enzyme plays a crucial role in bacterial cell wall biosynthesis by providing D-alanine, an essential component of peptidoglycan.[1][2] As this enzyme is absent in humans, it represents a key target for the development of novel antimicrobial agents.[1] Accurate quantification of alanine racemase activity is therefore critical for screening potential inhibitors and for fundamental kinetic studies of the enzyme. This application note describes a highly sensitive and specific method for determining alanine racemase activity by monitoring the conversion of deuterated D-alanine (D-Alanine-d7) to L-alanine using chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The use of a deuterated substrate, this compound, minimizes background interference from endogenous L-alanine present in biological samples, thereby significantly enhancing the signal-to-noise ratio and assay sensitivity. The subsequent chiral separation and mass spectrometric detection of the formed L-alanine provides excellent selectivity and accurate quantification.
Principle of the Assay
The assay measures the activity of alanine racemase by incubating the enzyme with a known concentration of this compound. The racemase converts the this compound into L-Alanine-d6 (one deuterium is exchanged with a proton from the solvent during the reaction). The reaction is then quenched, and the amount of L-Alanine-d6 produced is quantified by LC-MS/MS. A chiral column is used to separate the D- and L-enantiomers of the deuterated alanine, and a mass spectrometer is used for sensitive and specific detection. The rate of L-Alanine-d6 formation is directly proportional to the alanine racemase activity.
Materials and Reagents
-
Substrate: this compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Enzyme: Purified Alanine Racemase (e.g., from Geobacillus stearothermophilus or other sources)
-
Buffer: 50 mM Potassium Phosphate Buffer, pH 8.0
-
Quenching Solution: Acetonitrile with 0.1% Formic Acid
-
Internal Standard: L-Alanine-d4 (or other suitable isotopically labeled L-alanine)
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chiral HPLC Column: Astec CHIROBIOTIC T or equivalent column capable of separating D- and L-alanine enantiomers.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Experimental Protocols
I. Standard Curve Preparation
-
Prepare a 1 mM stock solution of L-Alanine-d6 in 50 mM Potassium Phosphate Buffer, pH 8.0.
-
Prepare a series of calibration standards by serially diluting the L-Alanine-d6 stock solution in the reaction buffer to final concentrations ranging from 1 µM to 100 µM.
-
Prepare a working solution of the internal standard (L-Alanine-d4) at a fixed concentration (e.g., 10 µM) in the quenching solution.
-
To 50 µL of each calibration standard, add 100 µL of the internal standard-containing quenching solution.
-
Vortex each sample and centrifuge at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
II. Alanine Racemase Activity Assay
-
Prepare a reaction mixture containing 50 mM Potassium Phosphate Buffer (pH 8.0) and 10 mM this compound.
-
Pre-warm the reaction mixture to the desired assay temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding purified alanine racemase to the reaction mixture to a final concentration of 10-100 nM (the optimal enzyme concentration should be determined empirically).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15 minutes). Ensure the reaction time is within the linear range of product formation.
-
Terminate the reaction by taking a 50 µL aliquot of the reaction mixture and adding it to 100 µL of ice-cold quenching solution containing the internal standard.
-
Include a negative control sample where the enzyme is added to the quenching solution before the substrate.
-
Vortex and centrifuge the samples as described for the standard curve preparation.
-
Transfer the supernatant to HPLC vials for analysis.
III. LC-MS/MS Analysis
-
LC Separation:
-
Column: Astec CHIROBIOTIC T (150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 50% B over 10 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the following transitions:
-
L-Alanine-d6: Precursor ion (m/z) 96.1 -> Product ion (m/z) 50.1
-
This compound: Precursor ion (m/z) 97.1 -> Product ion (m/z) 51.1
-
L-Alanine-d4 (Internal Standard): Precursor ion (m/z) 94.1 -> Product ion (m/z) 48.1
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for each analyte.
-
Data Presentation
Table 1: Example MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| L-Alanine-d6 | 96.1 | 50.1 | Positive |
| This compound | 97.1 | 51.1 | Positive |
| L-Alanine-d4 (IS) | 94.1 | 48.1 | Positive |
Table 2: Example Kinetic Parameters for Alanine Racemase from Geobacillus stearothermophilus
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) |
| This compound | 10.5 ± 1.2 | 150 ± 15 | 125 ± 12 |
| L-Alanine | 9.8 ± 1.0 | 280 ± 25 | 233 ± 21 |
Note: The data presented in this table is for illustrative purposes and should be determined experimentally.
Visualizations
Caption: Reaction catalyzed by Alanine Racemase.
Caption: Experimental workflow for the Alanine Racemase assay.
Conclusion
The use of this compound as a substrate in combination with chiral LC-MS/MS provides a robust, highly sensitive, and specific method for the quantification of alanine racemase activity. This assay is well-suited for high-throughput screening of potential enzyme inhibitors in drug discovery programs and for detailed kinetic characterization of alanine racemases from various bacterial sources. The protocol outlined in this application note provides a solid foundation for implementing this powerful analytical technique in the laboratory.
References
Application Note: Quantitative Analysis of D-Alanine in Biological Matrices using a Stable Isotope Dilution GC-MS Method
Abstract
This application note details a robust and sensitive method for the quantitative analysis of D-Alanine in biological samples. The method utilizes a stable isotope dilution assay with D-Alanine-d7 as the internal standard, followed by derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and analysis by gas chromatography-mass spectrometry (GC-MS). This approach offers high specificity and accuracy, making it suitable for researchers, scientists, and drug development professionals. Detailed experimental protocols, data presentation, and workflow diagrams are provided to facilitate the implementation of this method in a laboratory setting.
Introduction
D-Alanine is a non-proteinogenic amino acid that plays significant roles in various biological processes, particularly in the bacterial cell wall, and is increasingly recognized for its potential as a biomarker in various diseases. Accurate and precise quantification of D-Alanine in complex biological matrices is crucial for understanding its physiological and pathological relevance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like amino acids, a derivatization step is necessary to increase their volatility and improve their chromatographic properties.
This method employs a stable isotope dilution strategy, which is the gold standard for quantitative mass spectrometry.[1] By spiking the sample with a known amount of a stable isotope-labeled internal standard (this compound), variations in sample preparation, derivatization efficiency, and instrument response can be effectively normalized, leading to highly accurate and precise results. The derivatizing agent, MTBSTFA, reacts with the active hydrogens on the amino and carboxyl groups of D-Alanine to form a stable tert-butyldimethylsilyl (TBDMS) derivative, which is amenable to GC-MS analysis.[2]
Experimental Protocols
Materials and Reagents
-
D-Alanine (Sigma-Aldrich, Cat. No. A7377)
-
This compound (CDN Isotopes, Cat. No. D-7883)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) (Sigma-Aldrich, Cat. No. 375934)
-
Acetonitrile, HPLC grade (Fisher Scientific, Cat. No. A998)
-
Pyridine, anhydrous (Sigma-Aldrich, Cat. No. 270970)
-
Hydrochloric Acid (HCl), 0.1 N
-
Deionized water
-
Biological matrix (e.g., plasma, urine, cell culture media)
-
Nitrogen gas, high purity
Sample Preparation
-
Sample Collection and Storage: Collect biological samples using standard protocols and store them at -80°C until analysis.
-
Protein Precipitation (for plasma/serum samples):
-
To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Prepare a stock solution of this compound in 0.1 N HCl at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution to a final concentration of 10 µg/mL in 0.1 N HCl.
-
Add 10 µL of the working internal standard solution to 100 µL of the sample (or protein-precipitated supernatant).
-
-
Drying:
-
Evaporate the sample to complete dryness under a gentle stream of nitrogen gas at 60°C.
-
Derivatization Protocol
-
To the dried sample residue, add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA.[1]
-
Vortex the mixture for 1 minute to ensure complete dissolution of the residue.
-
Heat the mixture at 70°C for 30 minutes in a heating block.[3]
-
After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with a micro-insert for analysis.
GC-MS Parameters
The following GC-MS parameters are provided as a representative method and may require optimization for individual instruments.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Mass Spectrometric Data
The quantification of D-Alanine is based on the monitoring of specific ions for the TBDMS derivatives of D-Alanine and this compound. The characteristic fragmentation of TBDMS derivatives involves the loss of a tert-butyl group ([M-57]⁺), which is often the most abundant ion and is ideal for quantification.
| Analyte | Derivative | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Expected Retention Time (min) |
| D-Alanine | di-TBDMS-D-Alanine | 260.2 | 188.1 | ~12.5 |
| This compound | di-TBDMS-D-Alanine-d7 | 267.2 | 195.1 | ~12.5 |
Calibration Curve
A calibration curve should be prepared by spiking known concentrations of D-Alanine standard solutions into the same biological matrix as the samples. The concentration range should be selected to cover the expected concentrations in the samples.
| Concentration (µg/mL) | Peak Area Ratio (D-Alanine / this compound) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1.0 | 0.115 |
| 5.0 | 0.590 |
| 10.0 | 1.18 |
| 25.0 | 2.95 |
| 50.0 | 5.92 |
| Linearity (R²) | > 0.995 |
| LOD (µg/mL) | < 0.05 |
| LOQ (µg/mL) | < 0.1 |
Visualizations
Caption: Experimental workflow for D-Alanine quantification.
Caption: Principle of stable isotope dilution for quantification.
Conclusion
The described GC-MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate approach for the quantification of D-Alanine in biological matrices. The detailed protocols and representative data presented in this application note serve as a valuable resource for researchers in various fields, including drug development, clinical diagnostics, and metabolic research. The use of stable isotope dilution minimizes analytical variability, ensuring high-quality and reliable quantitative results.
References
Troubleshooting & Optimization
troubleshooting deuterium exchange in D-Alanine-d7
Welcome to the technical support center for D-Alanine-d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this deuterated amino acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
This compound is a stable isotope-labeled version of D-Alanine where seven hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] It can also serve as a tracer in metabolic research.[1] The incorporation of stable heavy isotopes like deuterium has gained attention for its potential to alter the pharmacokinetic and metabolic profiles of drugs.[1]
Q2: Which hydrogens in this compound are susceptible to exchange?
In this compound (CD3CD(ND2)COOD), the deuterons on the amine (-ND2) and carboxylic acid (-COOD) groups are labile, meaning they can readily exchange with protons from the solvent (e.g., water).[3] The deuterons attached to the carbon atoms (C-D bonds) are generally considered non-exchangeable under typical physiological conditions. However, exchange of non-exchangeable hydrogens can be facilitated by acid, base, or metal catalysts, often coupled with increased temperature and pressure.
Q3: How can I verify the isotopic purity of my this compound sample?
The isotopic purity and the location of deuterium atoms can be directly observed and quantified using Deuterium NMR (2H-NMR). This technique is particularly useful for highly enriched compounds where proton NMR signals are very weak. Mass spectrometry can also be used to confirm the mass of the molecule, which will be higher than non-labeled D-Alanine due to the presence of deuterium.
Q4: Under what conditions is my this compound sample stable?
For optimal stability and to prevent back-exchange of the labile deuterons, this compound should be stored at room temperature away from light and moisture. When preparing solutions, using deuterated solvents will help maintain the isotopic enrichment of the labile positions. If working in protic (hydrogen-containing) solvents, some degree of back-exchange at the amine and carboxyl groups is expected.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experimental settings.
Q1: I am observing a lower mass than expected for this compound in my mass spectrometry analysis, suggesting a loss of deuterium. What could be the cause?
This issue is likely due to "back-exchange," where deuterons on your molecule are replaced by protons from the environment.
-
Labile Deuteron Exchange: The deuterons on the amine (-ND2) and carboxylic acid (-COOD) groups are highly susceptible to exchange with protons from solvents like water or methanol. This is a common phenomenon and can happen rapidly.
-
System Contamination: Residual protic solvents in your LC-MS system can contribute to back-exchange. It is recommended to run a buffer blank through the fluidics system to check for and wash out contaminants.
To minimize this, consider the following:
-
Use Deuterated Solvents: Whenever possible, prepare and run your samples in deuterated solvents.
-
Control pH and Temperature: Hydrogen-deuterium exchange is catalyzed by both acid and base. The rate of exchange is at its minimum around pH 2.5-3. Additionally, keeping samples cold (~0°C) slows down the exchange rate.
-
Minimize Exposure Time: Reduce the time your sample is exposed to protic solvents before analysis.
Q2: My NMR spectrum shows unexpected proton signals in the regions where deuterium should be. Why is this happening?
Similar to the issue observed in mass spectrometry, this is likely due to H/D exchange.
-
Solvent Exchange: If you dissolve your this compound in a standard protonated solvent (e.g., H2O, DMSO-d5 with residual H2O), the labile deuterons on the amine and carboxyl groups will exchange with protons, leading to the appearance of -NH2 and -COOH proton signals.
-
Impurity in this compound: While less common for high-purity reagents, there could be some level of protonated impurity.
Troubleshooting Steps:
-
Confirm Labile Exchange: Add a small amount of D2O to your NMR tube. If the unexpected proton signals disappear, it confirms they are from labile protons that have exchanged with deuterium.
-
Use Anhydrous, Deuterated Solvents: To observe the deuterated species, use a fresh, anhydrous deuterated solvent.
-
Acquire a 2H-NMR Spectrum: To directly observe the deuterium signals and confirm the isotopic enrichment at each position, a deuterium NMR experiment is the most definitive method.
Factors Influencing Deuterium Exchange Rates
The rate of hydrogen-deuterium exchange is influenced by several factors. Understanding these can help in designing experiments to minimize unwanted exchange.
| Factor | Effect on Exchange Rate | Rationale |
| pH | Minimum rate at pH ~2.5-3. Rates increase at higher and lower pH due to base and acid catalysis, respectively. | The exchange reaction can be catalyzed by acid (H3O+) or base (OH-). |
| Temperature | Exchange rate increases with temperature. | Higher temperatures provide more energy for the exchange reaction to overcome its activation barrier. |
| Solvent Accessibility | More exposed sites exchange faster. | For exchange to occur, the site must be accessible to the solvent. |
| Neighboring Amino Acids | The intrinsic exchange rate is influenced by adjacent amino acids. | The chemical environment created by neighboring residues can affect the acidity/basicity of the exchangeable proton. |
Experimental Protocols
Protocol: Assessing Deuterium Back-Exchange in this compound using LC-MS
This protocol provides a method to quantify the extent of back-exchange of this compound under typical experimental conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) to a known concentration.
-
Preparation of Working Solutions:
-
Time Zero Sample: Dilute the stock solution in the same aprotic solvent. This will serve as the control with minimal back-exchange.
-
Experimental Samples: Dilute the stock solution in your aqueous experimental buffer (protic solvent) at a controlled pH and temperature.
-
-
Time-Course Incubation: Incubate the experimental samples for various durations (e.g., 0, 5, 15, 30, 60 minutes) under your standard experimental conditions.
-
Quenching (Optional but Recommended): To slow down further exchange during analysis, you can quench the reaction by adding an equal volume of a cold, acidic solution (e.g., 0.1% formic acid in water, pH ~2.5-3) and placing the samples on ice.
-
LC-MS Analysis:
-
Inject the samples onto an LC-MS system.
-
Use a suitable chromatographic method to separate D-Alanine from other components.
-
Acquire mass spectra in full scan mode.
-
-
Data Analysis:
-
Determine the average mass of the this compound peak in each sample.
-
Compare the mass of the experimental samples to the "Time Zero" sample. The decrease in mass corresponds to the number of deuterons that have back-exchanged for protons.
-
Visualizations
Troubleshooting Deuterium Loss
The following diagram illustrates a logical workflow for troubleshooting unexpected loss of deuterium from this compound.
A troubleshooting workflow for identifying the cause of deuterium loss.
Key Factors Influencing Deuterium Exchange
This diagram shows the primary factors that can influence the rate of deuterium exchange.
Primary factors that control the rate of hydrogen-deuterium exchange.
References
Technical Support Center: D-Alanine-d7 Analysis
This guide provides troubleshooting and frequently asked questions (FAQs) for optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for D-Alanine-d7.
Section 1: Basic Parameters & Method Setup
Q1: What are the initial mass spectrometry parameters and theoretical Multiple Reaction Monitoring (MRM) transitions for this compound?
A: this compound is the deuterated form of D-Alanine and is commonly used as an internal standard.[1] The initial parameters should be based on the mass shift from the non-labeled compound. The molecular weight of D-Alanine is approximately 89.09 g/mol .[2][3] For this compound, the expected monoisotopic mass is approximately 96.14 Da.
When setting up your method, start by identifying the protonated precursor ion [M+H]⁺ in positive electrospray ionization (ESI) mode.[4] From there, you can predict and optimize fragment ions (product ions). A common fragmentation for amino acids is the loss of the carboxyl group, resulting in an immonium ion.[5]
The table below summarizes the recommended starting parameters for this compound. These values should be optimized experimentally by direct infusion.
Table 1: Suggested Mass Spectrometry Parameters for this compound
| Parameter | Value | Description |
|---|---|---|
| Ionization Mode | ESI Positive | Electrospray ionization is commonly used for amino acids. |
| Precursor Ion (Q1) | m/z 97.1 | The [M+H]⁺ ion for this compound (C₃D₇NO₂). |
| Product Ion (Q3) - Quantifier | m/z 50.1 | Corresponds to the deuterated immonium ion [C₂D₆N]⁺. |
| Product Ion (Q3) - Qualifier | m/z 79.1 | Corresponds to the loss of H₂O from the precursor ion. |
| Dwell Time | 50-100 ms | A typical starting point for quantitative analysis. |
| Declustering Potential (DP) | 20 - 150 V | Must be optimized; start around 40-60 V. |
| Collision Energy (CE) | 10 - 40 V | Must be optimized; start around 15-25 V. |
Note: The optimal DP and CE values are instrument-dependent and must be determined experimentally.
Q2: What are recommended starting parameters for liquid chromatography?
A: Amino acids are polar compounds, so a reverse-phase (RP) method on a C18 column is common, often with modifications to improve retention. Using an acidic mobile phase modifier like formic acid is standard for LC-MS applications as it aids in the protonation of the analyte for positive ion mode detection.
Table 2: Suggested Liquid Chromatography Parameters
| Parameter | Recommendation | Rationale & Notes |
|---|---|---|
| Column | C18 or Polar-Embedded C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for polar analytes. Consider a chiral column if separation from L-Alanine is required. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile modifier compatible with MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns. |
| Column Temperature | 30 - 40 °C | Improves peak shape and reduces backpressure. |
| Injection Volume | 1 - 5 µL | Keep low to prevent peak distortion. |
| Gradient | 0-2 min: 2% B2-5 min: 2% to 95% B5-7 min: 95% B7-7.1 min: 95% to 2% B7.1-10 min: 2% B | A shallow gradient is often sufficient. Re-equilibration is critical for retention time stability. |
Section 2: Optimization & Experimental Protocols
Q3: How do I experimentally optimize the mass spectrometer parameters (DP and CE) for this compound?
A: The optimal declustering potential (DP) and collision energy (CE) are critical for achieving maximum signal intensity and must be tuned for your specific instrument. This is typically done by infusing a standard solution of this compound directly into the mass spectrometer.
References
minimizing matrix effects for D-Alanine-d7 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of D-Alanine-d7 by LC-MS/MS.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound, focusing on the mitigation of matrix effects.
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) for this compound | Matrix Overload: High concentrations of co-eluting matrix components can interact with the stationary phase, affecting the peak shape. | - Optimize Sample Cleanup: Employ a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) to remove a wider range of interfering compounds. - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components. |
| Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation of this compound from matrix components. | - Adjust Mobile Phase Strength: Modify the gradient or isocratic composition to improve separation. - Alter pH: Adjusting the mobile phase pH can change the retention of this compound and interfering compounds. | |
| High Signal Variability (Poor Precision) | Inconsistent Matrix Effects: Variation in the composition of the biological matrix between samples can lead to inconsistent ion suppression or enhancement. | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound itself is a SIL-IS for D-Alanine. Ensure it is used consistently and correctly. For quantification of this compound as the analyte, a different SIL-IS would be needed. - Improve Sample Homogenization: Ensure samples are thoroughly mixed before extraction. |
| Sample Preparation Variability: Inconsistent execution of the sample preparation protocol can introduce variability. | - Automate Sample Preparation: If possible, use automated liquid handlers to improve precision. - Thorough Training: Ensure all analysts are proficient in the sample preparation method. | |
| Low Signal Intensity (Ion Suppression) | Co-eluting Matrix Components: Phospholipids, salts, and other endogenous compounds can suppress the ionization of this compound. | - Enhance Chromatographic Separation: Modify the LC method to separate this compound from the suppression zones. This can be achieved by changing the column, mobile phase, or gradient profile. - More Effective Sample Cleanup: Use techniques like SPE or liquid-liquid extraction (LLE) which are generally more effective at removing phospholipids than protein precipitation. |
| Suboptimal Ion Source Conditions: The settings of the mass spectrometer's ion source may not be optimal for this compound in the presence of the sample matrix. | - Optimize Source Parameters: Infuse a solution of this compound in the presence of a post-extraction blank matrix to optimize parameters like spray voltage, gas flows, and temperature. | |
| Inaccurate Quantification | Differential Matrix Effects between Analyte and Internal Standard: If this compound is used as an internal standard for D-Alanine, differences in their chromatographic retention can lead to them experiencing different degrees of matrix effects. | - Ensure Co-elution: Adjust chromatographic conditions to ensure the analyte and internal standard peaks completely overlap.[1] - Evaluate Matrix Factor: Quantify the matrix effect for both the analyte and the internal standard to confirm that the internal standard is providing adequate compensation. |
| Calibration Curve Issues: The matrix of the calibration standards does not adequately match the matrix of the study samples. | - Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples being analyzed.[2] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[3] These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can compromise the accuracy, precision, and sensitivity of the quantification.[3]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended?
A2: A SIL-IS is considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis. Because a SIL-IS has nearly identical physicochemical properties to the analyte, it is assumed to experience the same degree of matrix effects and extraction recovery variations. By using the ratio of the analyte signal to the SIL-IS signal for quantification, these variations can be normalized, leading to more accurate and precise results.
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method but is often less effective at removing phospholipids and other small molecule interferences, which can lead to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning the analyte into a solvent that is immiscible with the sample matrix. The choice of solvent is critical for good recovery and removal of interferences.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing a broad range of matrix components, including phospholipids and salts. It can be tailored to the specific properties of this compound to achieve high recovery and a very clean extract, thus minimizing matrix effects.
Q4: How can I evaluate the extent of matrix effects in my assay?
A4: The most common method is the post-extraction spike analysis.[3] This involves comparing the peak area of the analyte spiked into a blank, extracted matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect (a value less than 1 indicates suppression, and a value greater than 1 indicates enhancement).
Q5: Can chromatographic conditions be optimized to reduce matrix effects?
A5: Yes, optimizing chromatographic separation is a powerful strategy. By modifying the mobile phase composition, gradient, or switching to a different column chemistry (e.g., HILIC for polar compounds like D-Alanine), you can achieve better separation of this compound from co-eluting matrix components, thereby reducing their impact on ionization.
Quantitative Data Summary
The following table summarizes representative matrix effect data for alanine from a study on the LC-MS/MS analysis of 20 proteinogenic amino acids in mouse plasma. This data can serve as an estimate for the matrix effects one might encounter with this compound under similar conditions.
Table 1: Matrix Effect for Alanine in Mouse Plasma
| Analyte | Matrix Effect (%) |
| Alanine | 98.4 |
Data extracted from a study by Zhao et al. (2020), where the matrix effect was determined by comparing the slopes of the calibration curve in solvent versus the standard addition curve in mouse plasma. A value close to 100% indicates minimal matrix effect.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
-
Sample Aliquoting: Pipette 50 µL of plasma or serum sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (this compound if quantifying endogenous D-Alanine, or another suitable SIL-IS if quantifying this compound).
-
Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid, if desired for analyte stability and ionization).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
-
Sample Pre-treatment: Dilute 100 µL of plasma or serum with 100 µL of 4% phosphoric acid.
-
Internal Standard Spiking: Add the internal standard to the diluted sample.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effects.
References
improving peak resolution of D-Alanine-d7 in chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic peak resolution of D-Alanine-d7.
Section 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the chromatographic analysis of this compound, particularly its separation from related compounds like L-Alanine and its non-deuterated form.
Q1: Why is my this compound peak co-eluting with another peak?
Co-elution is the most common reason for poor resolution. For this compound, the primary interfering compounds are its enantiomer (L-Alanine) and its non-deuterated isotopologue (D-Alanine).
-
Enantiomeric Co-elution (with L-Alanine): Standard reversed-phase (C18) columns cannot separate enantiomers. You must use a chiral stationary phase (CSP) designed for this purpose.[1][2] D-amino acids have been found in various species and their presence has implications in physiology and pharmacology, making their separation from the common L-forms critical.[1][3]
-
Isotopologue Co-elution (with D-Alanine): Deuterated compounds can sometimes be separated from their non-deuterated counterparts on high-efficiency columns due to subtle differences in their physicochemical properties.[4] However, this separation is often minimal. If baseline resolution from D-Alanine is required, method optimization is critical.
-
Matrix Interference: Components from your sample matrix (e.g., plasma, tissue extract) can also co-elute. In this case, improving sample preparation or adjusting the mobile phase selectivity is necessary.
Q2: What is the best type of column for separating this compound from L-Alanine?
Achieving chiral separation requires a specialized column. Standard achiral columns will not resolve D- and L-alanine.
-
Chiral Stationary Phases (CSPs): These are essential for separating enantiomers. Several types have proven effective for underivatized amino acids:
-
Macrocyclic Glycopeptide CSPs: These columns (e.g., Astec CHIROBIOTIC series) possess ionic groups, making them ideal for separating polar compounds like amino acids in both aqueous and organic mobile phases.
-
Crown Ether CSPs: These columns (e.g., ChiroSil series) are particularly well-suited for separating the D- and L-enantiomers of amino acids.
-
Chiral Ligand-Exchange: This older technique uses a chiral complex, such as a copper-proline complex, in the mobile phase to separate underivatized amino acid enantiomers on an ion-exchange column.
-
Q3: My peak shape is poor (tailing or fronting). How does this affect resolution and how can I fix it?
Poor peak shape significantly degrades resolution by increasing peak width.
-
Peak Tailing: This is often seen with polar, basic compounds like amino acids. It can be caused by strong, unwanted interactions with the stationary phase, such as with acidic silanol groups on silica-based columns.
-
Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to control the ionization state of alanine.
-
Solution 2: Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping minimize exposed silanols.
-
Solution 3: Check for Column Contamination: Precipitated sample components or buffer salts can create active sites that cause tailing. Clean the column according to the manufacturer's instructions.
-
-
Peak Fronting: This is typically a sign of column overload.
-
Solution: Reduce the mass of this compound injected onto the column by either lowering the sample concentration or reducing the injection volume.
-
Q4: How can I optimize my mobile phase to improve the resolution of this compound?
Mobile phase composition is a critical parameter for controlling selectivity and, therefore, resolution.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) affect retention and selectivity. Systematically varying the percentage of the organic modifier is a key step in method development.
-
pH and Additives: The pH of the mobile phase controls the ionization state of alanine, which has both an acidic (carboxyl) and a basic (amino) group. Small changes in pH can significantly alter its interaction with the stationary phase. Using acidic additives like formic acid or perchloric acid is common for amino acid analysis.
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion and poor resolution.
Section 2: Data and Methodologies
Table 1: Recommended Chiral Stationary Phases (CSPs) for Alanine Separation
| CSP Type | Example Brand Name | Principle of Separation | Reference |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T | Based on ionic functional groups that favor polar analyte solubility, enabling separation of underivatized amino acids. | |
| Crown Ether | ChiroSil® SCA(-) | Utilizes a trifunctionally bonded (18-crown-6) tetracarboxylic stationary phase for excellent separation of D/L amino acids. | |
| Ligand Exchange | N/A (Mobile Phase Additive) | A chiral copper-proline complex in the mobile phase forms diastereomeric complexes with amino acids, which are separated on an ion-exchange column. |
Table 2: Example Starting Conditions for Chiral Separation of Amino Acids
| Parameter | Condition 1 | Condition 2 |
| Column | ChiroSil® SCA(-), 15 cm x 4.6 mm, 5 µm | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | 84% Methanol / 16% Water with 5 mM Perchloric Acid | Water:Methanol:Formic Acid (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C (Ambient) | 25 °C (Ambient) |
| Detection | UV at 210 nm | UV at 210 nm or MS |
| Reference |
Protocol: Experimental Method for Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase to improve the resolution between this compound and other closely eluting peaks.
-
Prepare Stock Solutions:
-
Create a 1 mg/mL stock solution of your this compound standard.
-
Create a 1 mg/mL stock solution of L-Alanine and any other potential interferents.
-
Create a mixed analyte solution containing all compounds of interest at a concentration suitable for injection (e.g., 1-10 µg/mL). Dissolve the mix in the initial mobile phase conditions.
-
-
Select Initial Conditions:
-
Choose a suitable chiral column based on the recommendations in Table 1.
-
Start with a simple mobile phase, such as 80:20 Methanol:Water with 0.1% Formic Acid.
-
-
Systematic Parameter Adjustment (Organic Modifier):
-
Equilibrate the column with the initial mobile phase.
-
Perform a series of injections while varying the organic modifier concentration in 5% increments (e.g., 90:10, 85:15, 80:20, 75:25).
-
For each condition, record the retention time of each peak and calculate the resolution (Rs) between the critical pair (e.g., this compound and L-Alanine).
-
Plot Resolution vs. % Organic Modifier to find the optimal concentration.
-
-
Systematic Parameter Adjustment (pH/Additive):
-
Using the optimal organic modifier percentage found in the previous step, prepare a new series of mobile phases.
-
Vary the concentration of the acidic additive (e.g., Formic Acid at 0.05%, 0.1%, 0.15%, 0.2%).
-
Perform a series of injections for each additive concentration.
-
Calculate the resolution for each condition and plot Resolution vs. Additive Concentration to determine the optimum.
-
-
Final Verification:
-
Run the optimized method with your mixed standard solution to confirm the improved resolution.
-
Proceed with the analysis of your unknown samples.
-
Section 3: Visual Guides
The following diagrams illustrate logical workflows for troubleshooting and the fundamental principles of chiral separation.
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Caption: How a CSP creates differential retention for enantiomers.
References
addressing isotopic impurity of D-Alanine-d7 in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing isotopic impurity of D-Alanine-d7 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a stable isotope-labeled (SIL) form of the amino acid D-Alanine, where seven hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard (IS) in quantitative mass spectrometry-based assays, such as LC-MS/MS.[1][2] Because its chemical and physical properties are nearly identical to the unlabeled (native) D-Alanine, it can be used to correct for variations in sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[3]
Q2: What is isotopic impurity and why is it a concern for this compound?
Isotopic impurity refers to the presence of other isotopologues (molecules with different numbers of deuterium atoms) within the this compound standard. For example, a this compound standard may contain small amounts of D-Alanine-d6, D-Alanine-d5, and even unlabeled D-Alanine-d0. This is a common issue arising from the chemical synthesis of deuterated compounds.[1] This impurity can lead to "cross-talk" between the signal of the internal standard and the target analyte, potentially creating non-linear calibration curves and biased quantitative results.[3] Commercially available this compound typically has an isotopic enrichment of 98 atom % D.
Q3: How does isotopic impurity affect my quantitative results?
The presence of lower-mass isotopologues in your this compound internal standard can interfere with the measurement of the native analyte. For instance, if you are quantifying native D-Alanine (d0), the presence of d0 impurity in your d7-IS will artificially inflate the measured amount of the native analyte. Similarly, the natural abundance of isotopes like ¹³C in the native analyte can contribute to the signal of the labeled internal standard, further complicating quantification.
Q4: What are the common methods to correct for isotopic impurity?
The most common method for correcting for isotopic impurity is the use of a matrix-based correction algorithm. This involves determining the isotopic distribution of both the unlabeled analyte and the labeled internal standard. A correction matrix is then constructed to mathematically subtract the contributions of isotopic overlap from the measured signals, yielding the true concentrations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Non-linear calibration curve | Isotopic cross-contribution between the analyte and the internal standard. Detector saturation at high concentrations. | Implement a mathematical isotopic correction algorithm. Dilute samples to ensure the highest concentration point is within the linear range of the detector. |
| High background signal at the m/z of the native analyte in blank samples | Presence of unlabeled D-Alanine (d0) as an impurity in the this compound internal standard. | Characterize the isotopic distribution of the this compound standard by analyzing it alone. Use this information to correct for the d0 contribution in all samples. |
| Inaccurate quantification at low concentrations | The unweighted regression model may be biased by larger errors at higher concentrations. | Evaluate the percent relative error (%RE) for each standard. Consider using a weighted linear regression model to improve accuracy at the lower end of the curve. |
| Negative abundance values after correction | Over-subtraction by the correction algorithm, potentially due to poor signal-to-noise ratio or an inaccurate isotopic distribution profile. | Review the data quality and ensure adequate signal-to-noise. Re-evaluate the isotopic distribution of your standards by analyzing them individually at a high concentration. |
Quantitative Data: Isotopic Distribution of D-Alanine
The chemical formula for unlabeled D-Alanine is C₃H₇NO₂. The fully deuterated this compound has the formula C₃D₇NO₂ (or CD₃CD(ND₂)COOD). The expected monoisotopic m/z values for the protonated molecule [M+H]⁺ of each isotopologue are presented below.
| Isotopologue | Formula | Monoisotopic Mass (Da) | m/z of [M+H]⁺ |
| D-Alanine-d0 | C₃H₇NO₂ | 89.0477 | 90.0550 |
| D-Alanine-d1 | C₃H₆DNO₂ | 90.0540 | 91.0613 |
| D-Alanine-d2 | C₃H₅D₂NO₂ | 91.0603 | 92.0676 |
| D-Alanine-d3 | C₃H₄D₃NO₂ | 92.0666 | 93.0739 |
| D-Alanine-d4 | C₃H₃D₄NO₂ | 93.0729 | 94.0802 |
| D-Alanine-d5 | C₃H₂D₅NO₂ | 94.0792 | 95.0865 |
| D-Alanine-d6 | C₃H₁D₆NO₂ | 95.0855 | 96.0928 |
| This compound | C₃D₇NO₂ | 96.0918 | 97.0991 |
Note: Masses are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ²H).
Experimental Protocols
Protocol 1: Characterization of this compound Isotopic Distribution by LC-MS/MS
This protocol outlines the procedure to determine the isotopic purity of a this compound standard.
-
Preparation of this compound Standard Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1% formic acid in water) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL.
-
-
LC-MS/MS Instrument Setup (Example):
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient suitable for eluting alanine (e.g., 2-20% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Full scan from m/z 85-105 to observe all isotopologues.
-
-
Data Analysis:
-
Inject the this compound working solution.
-
Extract the ion chromatograms for each expected isotopologue's [M+H]⁺ ion (m/z 90.05 to 97.10).
-
Integrate the peak area for each isotopologue.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.
-
Protocol 2: Isotopic Correction Using a Matrix-Based Approach
This protocol describes how to apply a correction for isotopic overlap in a quantitative experiment using this compound as an internal standard.
-
Determine Isotopic Distributions:
-
Analyze a pure standard of unlabeled D-Alanine to determine its natural isotopic distribution (contribution of M+1, M+2, etc., from ¹³C, ¹⁵N, ¹⁷O, ¹⁸O).
-
Analyze a pure standard of this compound to determine its isotopic distribution (presence of d0 to d6 impurities), as described in Protocol 1.
-
-
Construct the Correction Matrix:
-
Create a matrix where each column represents the measured isotopic distribution of a pure standard (unlabeled analyte and labeled internal standard).
-
The size of the matrix will depend on the number of isotopologues being monitored.
-
-
Invert the Correction Matrix:
-
Calculate the inverse of the correction matrix.
-
-
Apply the Correction:
-
For each sample, create a vector of the measured peak areas for the analyte and internal standard isotopologues.
-
Multiply the inverted correction matrix by the vector of measured peak areas. The resulting vector will contain the corrected peak areas, free from isotopic interference.
-
Visualizations
References
D-Alanine-d7 stability in different solvents and pH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of D-Alanine-d7 in various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your results when working with this deuterated amino acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a stable isotope-labeled version of D-Alanine where seven hydrogen atoms have been replaced by deuterium. It is primarily used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), such as in LC-MS or GC-MS methods. It also serves as a tracer to study the metabolic fate of D-Alanine in biological systems.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
It is crucial to handle the powdered form in a dry environment to prevent moisture absorption.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in water. For in-vitro applications, a stock solution can be prepared in H₂O at a concentration of 165 mg/mL (1716.25 mM) with the aid of ultrasonic treatment.[1] If preparing an aqueous stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[1] For non-aqueous applications, solubility in organic solvents like DMSO and ethanol should be determined empirically, though it is expected to be lower than in water.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of the deuterium labels on this compound can be influenced by the pH of the solution. Deuterium atoms on the amine group (-ND₂) and the α-carbon are susceptible to hydrogen-deuterium (H-D) exchange, particularly under strongly acidic or basic conditions. The rate of this exchange is generally lowest at a slightly acidic pH. For sensitive applications, it is recommended to work in buffered solutions and to assess the isotopic purity over the course of the experiment if extreme pH conditions are necessary.
Q5: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A5: Yes, this process, known as H-D back-exchange, is a potential issue, especially in protic solvents like water and methanol. The deuterium atoms on the nitrogen and the α-carbon are the most likely to exchange. To minimize back-exchange during analysis, especially with LC-MS, it is advisable to use deuterated solvents for sample preparation and to work at low temperatures and a slightly acidic pH (around 2.5-3) where the exchange rate is minimal.
Troubleshooting Guides
Issue 1: Loss of Deuterium Label Detected by Mass Spectrometry
Potential Cause:
-
H-D Back-Exchange: Exposure to protic solvents (H₂O, methanol, ethanol) or moisture in the air can lead to the exchange of deuterium atoms with hydrogen. This is more pronounced at pH extremes.
-
In-source Exchange: H-D exchange can sometimes occur within the ion source of the mass spectrometer.
Troubleshooting Steps:
-
Solvent Selection: Whenever possible, use deuterated solvents for sample preparation and storage of this compound solutions.
-
pH Control: Maintain the pH of your solutions within a neutral to slightly acidic range (pH 3-7) to minimize the rate of H-D exchange.
-
Temperature Control: Keep samples cold (2-8°C) during preparation and analysis to slow down the exchange kinetics.
-
Minimize Exposure: Prepare solutions fresh and minimize the time they are exposed to ambient conditions.
-
LC-MS Conditions: If using LC-MS, employ a rapid chromatographic method with mobile phases at a low pH (e.g., 0.1% formic acid) and temperature to reduce back-exchange during the analysis.
Issue 2: Inconsistent Quantification When Using this compound as an Internal Standard
Potential Cause:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If this separation is significant, it can lead to differential matrix effects and inaccurate quantification.
-
Degradation of this compound: The internal standard may be degrading in the sample matrix or during sample processing.
-
Variable H-D Exchange: Inconsistent levels of H-D back-exchange between samples can lead to variability in the internal standard's signal.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of D-Alanine and this compound to ensure they co-elute. If a shift is observed, optimize the chromatographic method (e.g., gradient, temperature) to achieve co-elution.
-
Assess Stability in Matrix: Perform a stability experiment of this compound in the sample matrix under the same conditions as your experimental samples to check for degradation.
-
Consistent Sample Handling: Ensure uniform timing and conditions for sample preparation across all samples to minimize variability in H-D exchange.
-
Consider Alternative Internal Standards: If issues persist, a ¹³C or ¹⁵N-labeled D-Alanine internal standard may be a more robust alternative as these labels are not susceptible to exchange.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Different Solvents and pH by LC-MS
This protocol describes a forced degradation study to evaluate the stability of this compound.
Materials:
-
This compound
-
Solvents: Water (HPLC grade), Methanol, DMSO
-
Buffers: pH 4 (Acetate buffer), pH 7 (Phosphate buffer), pH 10 (Carbonate buffer)
-
0.1 M HCl, 0.1 M NaOH
-
LC-MS system with a C18 column
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in water.
-
Sample Preparation:
-
Solvent Stability: Dilute the stock solution to a final concentration of 10 µg/mL in water, methanol, and DMSO.
-
pH Stability: Dilute the stock solution to a final concentration of 10 µg/mL in the pH 4, 7, and 10 buffers.
-
Acid/Base Hydrolysis: Dilute the stock solution to a final concentration of 10 µg/mL in 0.1 M HCl and 0.1 M NaOH.
-
-
Incubation:
-
Store aliquots of each sample at room temperature (25°C) and at an elevated temperature (e.g., 60°C).
-
Protect samples from light.
-
-
Time Points: Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
LC-MS Analysis:
-
Inject the samples onto the LC-MS system.
-
Use a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Monitor the peak area of the this compound parent ion.
-
Monitor for the appearance of potential degradation products (e.g., partially deuterated alanine, other small molecules).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to t=0.
-
Summarize the data in a table to compare stability under different conditions.
-
Expected Data Summary Table:
| Condition | Temperature | Time (hours) | % this compound Remaining |
| Water | 25°C | 0 | 100 |
| 24 | >99 | ||
| 48 | >99 | ||
| 60°C | 0 | 100 | |
| 24 | ~98 | ||
| 48 | ~95 | ||
| pH 4 Buffer | 25°C | 0 | 100 |
| 24 | >99 | ||
| 48 | >99 | ||
| pH 10 Buffer | 25°C | 0 | 100 |
| 24 | ~97 | ||
| 48 | ~94 | ||
| 0.1 M HCl | 60°C | 0 | 100 |
| 24 | ~90 | ||
| 48 | ~80 | ||
| 0.1 M NaOH | 60°C | 0 | 100 |
| 24 | ~88 | ||
| 48 | ~75 |
Note: The values in this table are illustrative and should be determined experimentally.
Protocol 2: Monitoring H-D Exchange of this compound by NMR Spectroscopy
This protocol outlines how to use ¹H NMR to monitor the stability of the deuterium labels.
Materials:
-
This compound
-
Deuterated solvents (e.g., D₂O, DMSO-d6)
-
Non-deuterated protic solvent (e.g., H₂O)
-
NMR spectrometer
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d6) to obtain a reference spectrum.
-
Prepare a second sample by dissolving this compound in the deuterated solvent and adding a small, known amount of a non-deuterated protic solvent (e.g., 10% H₂O).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the reference sample immediately after preparation.
-
Acquire ¹H NMR spectra of the second sample at various time points (e.g., 0, 1, 4, 24 hours) while maintaining a constant temperature.
-
-
Data Analysis:
-
In the reference spectrum, you should observe minimal residual proton signals corresponding to D-Alanine.
-
In the time-course spectra, monitor for the appearance and increase in intensity of proton signals corresponding to the positions where deuterium has been exchanged for hydrogen (primarily the α-proton and the amine protons).
-
Integrate the new proton signals relative to a stable internal standard to quantify the rate of H-D exchange.
-
Visualizations
Caption: Workflow for this compound Stability Assessment.
References
preventing back-exchange of deuterium in D-Alanine-d7
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the back-exchange of deuterium in D-Alanine-d7. Below you will find troubleshooting advice and frequently asked questions to ensure the isotopic integrity of your deuterated compound throughout your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter that indicate deuterium back-exchange.
Issue: My mass spectrometry results show a lower than expected mass for this compound, suggesting loss of deuterium.
This is a classic sign of back-exchange, where deuterium atoms on your this compound are replaced by protons from the surrounding environment. The most common culprits are the solvent, pH, and temperature.[1][2] Protic solvents (e.g., water, methanol) and acidic or basic conditions can facilitate this exchange.[1][2]
Troubleshooting Workflow
References
chromatographic shift between D-Alanine-d7 and unlabeled D-alanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the chromatographic behavior of D-Alanine-d7, particularly the observed retention time shift when used alongside unlabeled D-alanine.
Frequently Asked Questions (FAQs)
Q1: I'm observing that my this compound internal standard elutes slightly earlier than the unlabeled D-alanine analyte in my reversed-phase LC-MS analysis. Is this expected?
A1: Yes, this is a well-documented phenomenon known as the chromatographic isotope effect (CIE) or deuterium isotope effect.[1][2][3] In reversed-phase chromatography, it is common for deuterated compounds to be slightly less retained and therefore elute earlier than their non-deuterated counterparts.[2][4] This is often referred to as an "inverse isotope effect".
Q2: What causes this chromatographic shift between this compound and unlabeled D-alanine?
A2: The chromatographic shift arises from subtle differences in the physicochemical properties between the deuterated and non-deuterated molecules. The substitution of hydrogen with the heavier deuterium isotope can lead to weaker intermolecular interactions (van der Waals forces) between the analyte and the nonpolar stationary phase of the reversed-phase column. This reduced interaction results in a shorter retention time for the deuterated analog.
Q3: How significant is the retention time shift typically?
A3: The magnitude of the shift is usually small, often a fraction of the chromatographic peak width. It is influenced by several factors, including the number and location of deuterium atoms on the molecule, the specific chromatographic conditions (e.g., mobile phase composition, gradient, temperature), and the nature of the stationary phase.
Q4: Can this retention time shift affect my quantitative results?
A4: Yes, if the shift is significant enough to cause partial or complete separation of the analyte and the internal standard, it can lead to a phenomenon called "differential matrix effects." This means that the two compounds may experience different levels of ion suppression or enhancement from interfering components in the sample matrix as they elute at different times. This can compromise the accuracy and precision of the quantitative analysis.
Q5: Besides reversed-phase LC, is this isotope effect observed in other chromatographic techniques?
A5: Yes, the chromatographic isotope effect can be observed in various chromatographic methods, including gas chromatography (GC). However, the direction and magnitude of the shift can vary depending on the separation mechanism and the stationary phase polarity. For instance, while nonpolar GC phases often show an inverse isotope effect (earlier elution of deuterated compounds), polar stationary phases may exhibit a normal isotope effect where the deuterated compound is retained longer.
Troubleshooting Guides
Issue 1: The chromatographic shift between this compound and D-alanine is leading to poor data quality (imprecision and inaccuracy).
-
Symptoms:
-
Inconsistent internal standard response across the analytical run.
-
Poor linearity of the calibration curve (r² < 0.99).
-
High variability in the calculated concentrations of quality control samples.
-
-
Troubleshooting Steps:
-
Assess Co-elution: Visually inspect the chromatograms to determine the degree of separation between the this compound and D-alanine peaks.
-
Optimize Chromatography:
-
Modify Gradient: A shallower gradient can sometimes reduce the separation between the two compounds.
-
Adjust Mobile Phase Composition: Minor changes to the organic modifier percentage or the use of a different organic solvent might alter the selectivity and improve co-elution.
-
Lower Temperature: Reducing the column temperature can sometimes decrease the magnitude of the isotope effect.
-
-
Evaluate Matrix Effects: If chromatographic optimization is insufficient, it is crucial to investigate for differential matrix effects. A detailed protocol for this is provided below.
-
Consider a Different Internal Standard: If the issue persists and compromises data integrity, consider using a ¹³C or ¹⁵N labeled D-alanine as an internal standard, as these are less prone to significant chromatographic shifts from the unlabeled analyte.
-
Issue 2: The peak area of the this compound internal standard is decreasing over the course of an analytical batch.
-
Symptoms:
-
A downward trend in the internal standard peak area from the beginning to the end of the injection sequence.
-
Inaccurate quantification, particularly for samples analyzed later in the batch.
-
-
Potential Causes and Solutions:
-
Isotopic Exchange: The deuterium atoms on this compound might be exchanging with protons from the mobile phase, especially if the mobile phase is protic (contains water or methanol) and is at an acidic or basic pH.
-
Solution: Ensure the mobile phase pH is maintained as close to neutral as possible. Prepare fresh mobile phase for each batch. If storing stock solutions of this compound, consider using an aprotic solvent like acetonitrile.
-
-
Adsorption/Carryover: The internal standard may be adsorbing to parts of the LC system.
-
Solution: Ensure proper cleaning and equilibration of the LC system between injections. Use a suitable wash solvent that can effectively remove any residual analyte and internal standard.
-
-
Quantitative Data on Chromatographic Shift
The following table provides illustrative data on a typical chromatographic shift observed between this compound and unlabeled D-alanine under representative reversed-phase HPLC conditions. Please note that these are example values and the actual shift may vary depending on the specific experimental setup.
| Compound | Retention Time (minutes) | Peak Width at Base (minutes) |
| D-Alanine | 4.85 | 0.15 |
| This compound | 4.80 | 0.15 |
| Difference | -0.05 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent a typical observation. Actual results will depend on the specific analytical method and instrumentation.
Experimental Protocols
Protocol: Evaluation of Matrix Effects
This protocol describes a method to assess whether the chromatographic shift between D-Alanine and this compound results in differential matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution containing known concentrations of D-alanine and this compound in a clean solvent (e.g., mobile phase A).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine) that does not contain D-alanine and process it through your entire sample preparation procedure. In the final extract, spike in D-alanine and this compound at the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with D-alanine and this compound at the same concentrations as in Set A before the sample preparation procedure.
-
-
Analyze the Samples: Inject multiple replicates (e.g., n=3-5) of each sample set onto the LC-MS system.
-
Calculate the Matrix Effect:
-
Calculate the average peak area for both D-alanine and this compound in each set.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Calculate the matrix effect separately for D-alanine and this compound.
-
-
Interpret the Results:
-
If the matrix effect percentages for D-alanine and this compound are very similar, it suggests that the chromatographic shift is not causing significant differential matrix effects under your current conditions.
-
If there is a substantial difference in the matrix effect percentages, this indicates that the shift is problematic, and further method optimization is required.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Low-Level Detection of D-Alanine-d7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level detection of D-Alanine-d7.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound, particularly when using mass spectrometry-based methods.
| Question | Answer |
| Why am I observing a weak signal or no signal for this compound? | Several factors can contribute to low signal intensity. First, check the basics of your LC-MS/MS system, including the ion source, mass calibration, and detector performance.[1] Inefficient ionization of this compound can be a major issue. Consider optimizing the mobile phase composition by adding modifiers like formic acid or ammonium formate to enhance protonation in positive ion mode. Also, ensure your sample preparation method effectively removes matrix components that can cause ion suppression.[2] If using GC-MS, the derivatization step is critical; incomplete derivatization will lead to a poor signal.[3] |
| My chromatogram shows poor peak shape (tailing, broadening, or splitting). What are the likely causes? | Poor peak shape can arise from both chromatographic and instrument-related issues. Column overload, contamination, or degradation are common culprits.[4] Ensure your injection volume and concentration are within the linear range of the column. If peaks for all compounds are tailing, it might indicate extra-column effects, such as improper connections or excessive tubing volume.[4] For split peaks, consider issues like a partially plugged column frit or an injection solvent that is significantly stronger than the mobile phase. |
| I'm experiencing significant retention time shifts. How can I troubleshoot this? | Retention time instability can compromise data quality. Common causes include changes in mobile phase composition, fluctuating flow rates, and column degradation. Always prepare fresh mobile phases and ensure they are thoroughly mixed and degassed. Check your pump for leaks and ensure it delivers a stable flow rate. Column temperature fluctuations can also affect retention time, so ensure your column oven is functioning correctly. |
| How can I minimize contamination and carryover between samples? | Contamination can lead to high background noise and false positives. To mitigate this, use high-purity solvents and reagents. Implement a rigorous cleaning protocol for your autosampler and injection port. Running blank injections between samples can help identify and reduce carryover. Proper sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are essential for removing potential contaminants from the sample matrix. |
| Which derivatization agent is best for GC-MS analysis of this compound? | For GC-MS analysis of alanine and its deuterated forms, N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) is a preferred choice. Studies have shown that MtBSTFA derivatives exhibit better linear regression fit, higher sensitivity, and greater reproducibility compared to other reagents like N,N-dimethylformamide dimethyl acetal (methyl-8). |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Biological Matrices
This protocol outlines a general procedure for extracting this compound from plasma or tissue samples prior to LC-MS/MS or GC-MS analysis.
Materials:
-
Plasma or tissue homogenate
-
Internal Standard (e.g., ¹³C,¹⁵N-labeled D-Alanine, if this compound is the analyte)
-
Acetonitrile (ACN), chilled at -20°C
-
0.1% Formic Acid in Water
-
Centrifuge
-
Vortex mixer
-
SPE cartridges (optional, for further cleanup)
Procedure:
-
Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 400 µL of chilled acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water for reversed-phase LC).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS or proceeding to derivatization for GC-MS.
Protocol 2: Derivatization for GC-MS Analysis using MtBSTFA
This protocol describes the derivatization of the extracted this compound for analysis by Gas Chromatography-Mass Spectrometry.
Materials:
-
Dried sample extract from Protocol 1
-
N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
-
Ethyl acetate
-
Heating block or oven
Procedure:
-
Reagent Addition: To the dried sample extract, add 50 µL of MtBSTFA (+1% TBDMCS) and 50 µL of ethyl acetate.
-
Incubation: Securely cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cooling: Allow the sample to cool to room temperature.
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the sensitive detection of D-Alanine and its isotopes.
| Parameter | Method | Value | Reference |
| Limit of Detection (LOD) for D-Alanine | Electrochemiluminescence Biosensor | 1.67 x 10⁻⁹ M | |
| Linear Range for Tryptophan Enantiomers (as a proxy for amino acids) | Electrochemiluminescence Sensor | 1.0 nM to 1.0 mM | |
| Derivatization Reagent for GC-MS | MtBSTFA | Higher sensitivity and reproducibility than methyl-8 |
Visualizations
Experimental Workflow for LC-MS/MS Analysis of this compound
References
- 1. zefsci.com [zefsci.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to D-Alanine-d7 and D-Alanine-d4 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard due to their ability to effectively compensate for variability during sample preparation and analysis.[1][2] This guide provides a detailed comparison of two commonly used deuterated internal standards for D-Alanine: D-Alanine-d7 and D-Alanine-d4.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards are analogs of the analyte in which one or more hydrogen atoms have been replaced by deuterium. This substitution results in a compound that is chemically and physically almost identical to the analyte, with the key difference being a higher mass.[1][2] This near-identical behavior ensures that the internal standard experiences similar extraction recovery, matrix effects, and ionization response as the analyte, leading to more accurate and precise quantification.[1]
Comparing this compound and D-Alanine-d4: A Performance Overview
While both this compound and D-Alanine-d4 serve as excellent internal standards, the higher degree of deuteration in this compound can offer distinct advantages in certain analytical scenarios. The primary differences lie in the potential for isotopic contribution and chromatographic co-elution.
A higher mass difference between the analyte and the internal standard minimizes the risk of isotopic crosstalk, where the natural isotopes of the analyte interfere with the signal of the internal standard. Furthermore, the stability of the deuterium labels is paramount; they must not exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as isotopic exchange. Deuterium atoms on stable, non-exchangeable positions are crucial for a reliable internal standard.
The following table summarizes a hypothetical, yet representative, comparison of the expected performance of this compound and D-Alanine-d4 in a typical bioanalytical LC-MS/MS assay.
| Performance Parameter | This compound | D-Alanine-d4 | Rationale & Key Considerations |
| Mass Difference (vs. D-Alanine) | +7 Da | +4 Da | A larger mass difference minimizes the potential for isotopic overlap from the analyte's natural isotope distribution, enhancing signal specificity. |
| Isotopic Purity | Typically >98% | Typically >98% | High isotopic purity is essential to prevent the contribution of the internal standard to the analyte signal. |
| Accuracy (% Bias) | -2.5% to +1.8% | -3.5% to +2.5% | The superior mass separation of this compound can lead to slightly better accuracy by reducing isotopic interference. |
| Precision (% CV) | < 4.0% | < 5.0% | Both standards are expected to provide excellent precision. Minor improvements with d7 may be observed due to cleaner signal integration. |
| Matrix Effect (% CV) | < 3.0% | < 4.0% | Both effectively compensate for matrix effects. The d7 variant may show slightly better compensation in highly variable matrices. |
| Chromatographic Shift (vs. Analyte) | Minimal to None | Minimal to None | While deuteration can sometimes cause a slight shift in retention time, both are expected to co-elute closely with D-Alanine. Perfect co-elution is ideal for optimal matrix effect compensation. |
| Isotopic Exchange Risk | Low (if labeled on stable positions) | Low (if labeled on stable positions) | The stability of the deuterium labels is critical. Labels on methyl or methylene groups are generally stable under typical LC-MS conditions. Avoidance of exchangeable positions (e.g., -NH, -OH) is crucial. |
Experimental Protocols
A robust and validated experimental protocol is essential for achieving reliable and reproducible results. The following is a representative protocol for the quantification of D-Alanine in human plasma using a deuterated internal standard.
Materials and Reagents
-
D-Alanine reference standard
-
This compound or D-Alanine-d4 internal standard
-
Human plasma (blank)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Alanine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound or D-Alanine-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable HILIC or reversed-phase column for polar analytes.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Optimize the gradient to achieve good peak shape and separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both D-Alanine and the deuterated internal standard.
-
Data Analysis
-
Quantify D-Alanine by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Determine the concentration of D-Alanine in the QC and unknown samples from the calibration curve using a weighted linear regression.
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale for using a deuterated internal standard, the following diagrams have been generated.
References
A Comparative Guide to D-Alanine-d7 as a Tracer for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of D-Alanine-d7 as a stable isotope tracer for in vivo research. Through a detailed comparison with alternative tracers, supported by experimental data, this document serves as a valuable resource for selecting the appropriate tracer for metabolic studies, particularly in the fields of neurology, microbiology, and oncology.
Introduction to D-Alanine Tracers in In Vivo Research
D-alanine, a stereoisomer of the common amino acid L-alanine, plays significant roles in various biological processes, including as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain and as a crucial component of the peptidoglycan cell wall in bacteria.[1][2] This unique biological distribution makes labeled D-alanine isotopes valuable tracers for studying these processes in vivo. The use of stable isotopes like deuterium (²H) and carbon-13 (¹³C), as well as positron-emitting isotopes like carbon-11 (¹¹C) and fluorine-18 (¹⁸F), allows for the tracking and quantification of D-alanine metabolism and distribution.
This compound, a deuterated form of D-alanine, offers the advantage of being a non-radioactive, stable tracer, making it suitable for a wide range of in vivo studies without the need for specialized radiological facilities. This guide focuses on the validation of this compound and compares its performance with other commonly used D-alanine tracers.
Metabolic Fate of D-Alanine
The primary metabolic pathway for D-alanine in mammals is oxidative deamination catalyzed by the flavoenzyme D-amino acid oxidase (DAO).[1] DAO converts D-alanine to pyruvate, which can then enter central carbon metabolism, including the tricarboxylic acid (TCA) cycle and gluconeogenesis.[3] The activity of DAO is highest in the kidney and liver. Understanding this metabolic pathway is crucial for interpreting data from in vivo tracer studies.
Comparison of D-Alanine Tracers
The choice of a tracer depends on the specific research question, the required sensitivity, and the available analytical instrumentation. This section compares this compound with other labeled D-alanine tracers.
| Tracer | Label Type | Detection Method | Key Advantages | Key Disadvantages |
| This compound | Stable Isotope (²H) | Mass Spectrometry (MS) | Non-radioactive, long half-life, suitable for long-term studies. | Lower sensitivity than radioactive tracers. |
| ¹³C-D-alanine | Stable Isotope (¹³C) | Mass Spectrometry (MS), NMR | Non-radioactive, provides specific carbon tracking. | Lower sensitivity than radioactive tracers. |
| ¹¹C-D-alanine | Radioactive (¹¹C) | Positron Emission Tomography (PET) | High sensitivity, allows for in vivo imaging. | Short half-life (20.4 min), requires a cyclotron.[4] |
| ¹⁸F-D-alanine derivatives | Radioactive (¹⁸F) | Positron Emission Tomography (PET) | High sensitivity, longer half-life than ¹¹C (109.8 min), allows for in vivo imaging. | Requires a cyclotron, potential for altered metabolism due to the fluorine atom. |
Performance Data
Bioavailability and Pharmacokinetics
Studies in humans have shown that orally administered D-alanine is rapidly absorbed, with peak plasma concentrations reached within approximately 30-60 minutes. A study in rats reported a high serum absolute bioavailability of 90% for D-alanine after intraperitoneal injection. While specific pharmacokinetic data for this compound is not extensively published, deuteration is not expected to significantly alter its oral bioavailability.
| Parameter | D-Alanine (Human, oral) | D-Alanine (Rat, i.p.) |
| Time to Peak Plasma Concentration (Tmax) | 0.60 ± 0.06 h | - |
| Peak Plasma Concentration (Cmax) | 588.4 ± 40.9 µM (for a 1g dose) | - |
| Half-life (t1/2) | 0.46 ± 0.04 h | - |
| Absolute Bioavailability | - | 90% ± 11% |
Tissue Distribution
Following administration, D-alanine distributes to various tissues. Studies in mice lacking DAO have shown that orally administered D-alanine freely passes the blood-brain barrier, leading to significant increases in the cerebrum and cerebellum. In another study using ¹¹C-D-alanine in a mouse model of bacterial myositis, the tracer accumulated in the infected muscle but not in areas of sterile inflammation, highlighting its potential for specific imaging of bacterial infections.
| Tissue | ¹¹C-D-alanine Uptake (%ID/g) in Infected Muscle (Mouse) |
| Infected Muscle | ~1.5 |
| Sterile Inflammation | ~0.5 |
| Healthy Muscle | ~0.5 |
Metabolic Stability
The metabolic stability of D-alanine tracers is primarily influenced by the activity of D-amino acid oxidase. Deuteration at the Cα position of D-alanine (as in [2-D]d-alanine) has been shown to result in a significant primary kinetic isotope effect on the DAO-catalyzed reaction, with the reaction rate being 9.1 times slower at low pH compared to the non-deuterated counterpart. This suggests that this compound, which is deuterated at multiple positions, would exhibit increased metabolic stability in vivo compared to unlabeled D-alanine. This enhanced stability can be advantageous for tracer studies by prolonging the tracer's presence in its unmetabolized form.
Experimental Protocols
In Vivo Administration and Sample Collection (Rodent Model)
This protocol provides a general workflow for an in vivo study using this compound in a rodent model.
Materials:
-
This compound (purity >98%)
-
Sterile saline or appropriate vehicle
-
Rodent model (e.g., mice or rats)
-
Gavage needles or syringes for injection
-
Blood collection tubes (e.g., EDTA-coated)
-
Tissue homogenization buffer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Tracer Administration:
-
Prepare a sterile solution of this compound in the desired vehicle.
-
Administer the tracer to the animals via the chosen route (e.g., oral gavage or intraperitoneal injection). The dosage will depend on the specific study design.
-
-
Blood Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes post-administration) from the tail vein or another appropriate site.
-
Immediately place the blood samples on ice.
-
-
Plasma Separation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Tissue Collection:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Rapidly dissect the tissues of interest (e.g., brain, liver, kidney, muscle).
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
Sample Preparation and LC-MS/MS Analysis
Materials:
-
Internal standard (e.g., ¹³C₃,¹⁵N-D-alanine)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system with a chiral column
Procedure:
-
Sample Preparation:
-
Plasma: Thaw plasma samples on ice. Add a known amount of internal standard. Precipitate proteins by adding cold acetonitrile. Vortex and centrifuge to pellet the proteins. Transfer the supernatant for analysis.
-
Tissues: Weigh the frozen tissue. Add homogenization buffer and the internal standard. Homogenize the tissue on ice. Precipitate proteins with cold acetonitrile, vortex, and centrifuge. Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable chiral column to separate D- and L-alanine.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and the internal standard.
-
Generate a standard curve using known concentrations of this compound to quantify the tracer in the biological samples.
-
Conclusion
This compound is a robust and versatile stable isotope tracer for in vivo research. Its non-radioactive nature makes it a safe and practical choice for a wide range of studies, particularly those investigating long-term metabolic processes. The kinetic isotope effect associated with its deuteration leads to increased metabolic stability, which can be a significant advantage in tracing studies. While radiolabeled tracers like ¹¹C-D-alanine offer higher sensitivity for in vivo imaging, this compound, when coupled with sensitive mass spectrometry techniques, provides a powerful tool for quantitative analysis of D-alanine metabolism and distribution in various tissues. The choice between this compound and other labeled tracers should be guided by the specific requirements of the research question and the available analytical capabilities.
References
- 1. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 2. The presence of free D-alanine, D-proline and D-serine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d‐Alanine, a Circadian Metabolite that Regulates Glucose Metabolism and Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Bacterial Peptidoglycan Synthesis: D-Alanine-d7 and Alternatives
For researchers, scientists, and drug development professionals, accurately quantifying bacterial peptidoglycan (PG) synthesis is crucial for understanding bacterial growth, cell division, and the efficacy of antibiotics. This guide provides a comprehensive comparison of methodologies, with a focus on the use of stable isotope-labeled D-Alanine-d7, alongside other common techniques.
The robust and dynamic nature of the bacterial cell wall, primarily composed of peptidoglycan, necessitates precise methods to measure its synthesis. D-Alanine is a key component of the peptide side chains that cross-link the glycan strands of PG, making it an excellent target for metabolic labeling. This guide will delve into the specifics of using deuterated D-Alanine (this compound) coupled with mass spectrometry and compare its performance against traditional and emerging alternative methods.
Comparison of Key Methodologies
The choice of method for quantifying peptidoglycan synthesis depends on several factors, including the specific research question, available equipment, and the bacterial species under investigation. Here, we compare the primary techniques:
| Method | Principle | Detection | Advantages | Disadvantages |
| This compound (Stable Isotope Labeling) | Incorporation of a stable isotope-labeled amino acid into newly synthesized peptidoglycan. | Mass Spectrometry (MS) | High specificity and accuracy; provides detailed structural information on PG fragments; non-radioactive.[1][2] | Requires access to a mass spectrometer; potential for incomplete labeling in prototrophic organisms.[2] |
| Radiolabeling (e.g., [3H]D-Ala) | Incorporation of a radioactive amino acid into peptidoglycan. | Scintillation Counting | High sensitivity; well-established methodology. | Use of radioactive materials requires special handling and disposal; provides less structural information compared to MS. |
| Fluorescent D-Amino Acids (FDAAs) | Incorporation of D-amino acids conjugated to a fluorophore into peptidoglycan. | Fluorescence Microscopy/Spectroscopy | Enables in situ visualization of PG synthesis; suitable for high-throughput screening.[3][4] | Signal can be influenced by environmental factors; potential for steric hindrance by the fluorophore affecting incorporation. |
| Bioorthogonal Dipeptide Probes | Incorporation of a dipeptide containing a bioorthogonal handle (e.g., azide or alkyne) into PG precursors, followed by "click chemistry" with a reporter molecule. | Fluorescence or other detection methods | High specificity due to enzymatic incorporation of the dipeptide; allows for versatile labeling with different reporters. | Requires synthesis of specialized probes; two-step labeling process. |
In-Depth Look: this compound Stable Isotope Labeling
Metabolic labeling with stable isotopes, such as this compound, followed by mass spectrometry has emerged as a powerful tool for the quantitative and structural analysis of peptidoglycan. This method relies on the incorporation of the "heavy" this compound into the bacterial cell wall during synthesis.
The general workflow involves:
-
Labeling: Growing bacterial cultures in a medium containing this compound.
-
PG Isolation: Harvesting the cells and isolating the peptidoglycan sacculi.
-
Digestion: Enzymatically digesting the purified peptidoglycan into smaller muropeptide fragments.
-
Analysis: Analyzing the resulting muropeptides by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the fragments containing this compound.
The mass shift of 7 Da for each incorporated this compound molecule allows for the precise quantification of newly synthesized peptidoglycan relative to the pre-existing "light" peptidoglycan.
Workflow for PG synthesis quantification using this compound.
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate results. Below are summarized protocols for the key techniques discussed.
Protocol 1: this compound Labeling and LC-MS Analysis
-
Bacterial Growth and Labeling:
-
Grow bacteria to the desired optical density in a defined medium.
-
Supplement the medium with a known concentration of this compound. The optimal concentration and labeling time should be determined empirically for each bacterial species and growth condition.
-
-
Peptidoglycan Isolation:
-
Harvest bacterial cells by centrifugation.
-
Resuspend the pellet in a suitable buffer and lyse the cells (e.g., by boiling in SDS).
-
Treat with enzymes (e.g., DNase, RNase, and proteases) to remove contaminating macromolecules.
-
Wash the resulting peptidoglycan sacculi extensively to remove detergents and cellular debris.
-
-
Enzymatic Digestion:
-
Resuspend the purified peptidoglycan in a digestion buffer (e.g., sodium phosphate buffer, pH 6.0).
-
Add a muramidase (e.g., mutanolysin or lysozyme) to digest the glycan backbone.
-
Incubate at 37°C until the solution clears, indicating complete digestion.
-
-
LC-MS Analysis:
-
Reduce the muropeptides with sodium borohydride to prevent anomer separation during chromatography.
-
Acidify the sample to stop the reduction reaction.
-
Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Separate muropeptides using a C18 reverse-phase column with a suitable gradient (e.g., water/acetonitrile with formic acid).
-
Acquire mass spectra in a data-dependent manner to obtain MS and MS/MS data for muropeptide identification and quantification.
-
-
Data Analysis:
-
Identify muropeptides containing this compound based on their characteristic mass shift.
-
Quantify the relative abundance of labeled and unlabeled muropeptides by comparing the peak areas from the extracted ion chromatograms.
-
Protocol 2: Fluorescent D-Amino Acid (FDAA) Labeling
-
Bacterial Growth and Labeling:
-
Grow bacteria in a suitable medium.
-
Add the desired FDAA (e.g., HADA, NADA) to the culture at a final concentration typically in the micromolar range.
-
Incubate for a period ranging from seconds for fast-growing bacteria to several generations, depending on the experimental goal.
-
-
Sample Preparation and Imaging:
-
(Optional) Wash the cells to remove unincorporated FDAA.
-
Fix the cells if necessary (e.g., with formaldehyde or ethanol).
-
Mount the cells on a microscope slide or in a suitable imaging chamber.
-
-
Fluorescence Quantification:
-
Acquire images using a fluorescence microscope with the appropriate filter sets.
-
Quantify the fluorescence intensity of individual cells or populations using image analysis software. The intensity of the FDAA signal can be correlated with metabolic activity.
-
Protocol 3: Bioorthogonal Dipeptide Probe Labeling
-
Bacterial Growth and Labeling:
-
Grow bacteria in a medium supplemented with a bioorthogonal dipeptide probe (e.g., an alkyne- or azide-containing D-Ala-D-Ala analog).
-
Incubate for a sufficient time to allow incorporation into the peptidoglycan.
-
-
Click Chemistry Reaction:
-
Wash the cells to remove the excess probe.
-
Perform a click chemistry reaction by adding a fluorescent reporter molecule with a complementary bioorthogonal handle (e.g., an azide- or alkyne-modified fluorophore) and a copper(I) catalyst (for CuAAC) or using a copper-free click reaction (SPAAC).
-
-
Analysis:
-
Wash the cells to remove unreacted reporter molecules.
-
Analyze the labeled cells by fluorescence microscopy or flow cytometry.
-
Signaling Pathways and Logical Relationships
The incorporation of D-Alanine and its analogs is intrinsically linked to the later stages of the peptidoglycan biosynthesis pathway.
Incorporation of D-Alanine into the PG biosynthesis pathway.
The choice between this compound and other methods often involves a trade-off between the level of detail required and the experimental complexity.
Comparison of this compound and FDAA methods.
Conclusion
The use of this compound combined with mass spectrometry offers a highly accurate and specific method for quantifying bacterial peptidoglycan synthesis, providing detailed insights into the dynamics of cell wall construction. While it requires specialized equipment and a more complex workflow compared to fluorescence-based methods, the richness of the data obtained makes it an invaluable tool for in-depth studies of bacterial physiology and antibiotic mechanisms of action. Fluorescent D-amino acids and bioorthogonal dipeptide probes serve as excellent complementary techniques, particularly for high-throughput screening and in situ visualization of peptidoglycan synthesis. The selection of the most appropriate method will ultimately be guided by the specific scientific question being addressed and the resources available to the research team.
References
- 1. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidoglycan compositional analysis of Enterococcus faecalis biofilm by stable isotope labeling by amino acids in bacterial culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An integrative approach for imaging and quantitative analysis of gut microbiota growth in vivo using fluorescent D-amino acid labeling and fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan [bio-protocol.org]
A Comparative Guide to the Cross-Validation of D-Alanine-d7 as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Alanine-d7, a deuterium-labeled analytical standard, with its non-labeled counterpart for the quantitative analysis of D-Alanine. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), offering significant advantages in accuracy and precision.[1][2] This document outlines the experimental protocols for a cross-validation study and presents illustrative data to demonstrate the superior performance of this compound.
Data Presentation: Performance Comparison of Analytical Standards
The following table summarizes the typical performance characteristics observed during the validation of a bioanalytical method for D-Alanine, comparing the use of a non-labeled D-Alanine standard for calibration with this compound as an internal standard.
| Performance Metric | D-Alanine (Non-Labeled Standard) | This compound (Internal Standard) | Acceptance Criteria (ICH M10) |
| Accuracy (% Bias) | |||
| Low QC (3x LLOQ) | ± 8.5% | ± 3.2% | Within ±15% |
| Medium QC | ± 6.1% | ± 2.5% | Within ±15% |
| High QC | ± 5.3% | ± 1.8% | Within ±15% |
| Precision (% CV) | |||
| Intra-day (n=6) | < 10% | < 4% | ≤ 15% |
| Inter-day (3 runs) | < 12% | < 5% | ≤ 15% |
| Recovery (%) | 75 ± 8% | 78 ± 4% | Consistent and reproducible |
| Matrix Effect (% CV) | 18% | 6% | ≤ 15% |
| LLOQ | 5 ng/mL | 1 ng/mL | Consistent with study needs |
Note: The data presented in this table is illustrative and based on typical performance characteristics observed in bioanalytical method validation. It serves to highlight the expected differences between using a non-labeled standard and a stable isotope-labeled internal standard.
Experimental Protocols
A detailed methodology is crucial for the successful validation of a bioanalytical method. The following is a representative protocol for an LC-MS/MS method for the quantification of D-Alanine in human plasma.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: A primary stock solution of D-Alanine and a separate stock solution of this compound are prepared in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.
-
Calibration Standards: A series of calibration standards are prepared by spiking blank human plasma with the D-Alanine stock solution to achieve concentrations ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
-
Quality Control (QC) Samples: QC samples are prepared at a minimum of three concentration levels (low, medium, and high) by spiking blank human plasma with the D-Alanine stock solution from a separate weighing than the calibration standards.
Sample Preparation
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 25 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A chiral stationary phase column suitable for the separation of D- and L-alanine enantiomers.
-
Mobile Phase: A gradient elution using appropriate solvents, such as a mixture of acetonitrile and water with a modifier like formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific parent-to-daughter ion transitions for both D-Alanine and this compound.
Method Validation Parameters
The validation of the bioanalytical method is performed according to the International Council for Harmonisation (ICH) M10 guideline and includes the assessment of the following parameters:[3]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte and internal standard from endogenous matrix components and other potential interferences.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at different concentrations over several days.
-
Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte.
-
Recovery: The extraction efficiency of the analytical method.
-
Matrix Effect: The influence of the sample matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Mandatory Visualizations
D-Alanine in Bacterial Cell Wall Synthesis
D-Alanine is a crucial component of the peptidoglycan layer of bacterial cell walls. Its synthesis and incorporation into the cell wall are essential for bacterial viability, making this pathway a key target for antibiotics. The following diagram illustrates the metabolic pathway of D-Alanine in bacteria.
Caption: Bacterial D-Alanine Metabolic Pathway for Peptidoglycan Synthesis.
Cross-Validation Workflow
The following diagram outlines the logical workflow for the cross-validation of this compound against a non-labeled D-Alanine standard.
References
A Comparative Guide to Assessing the Kinetic Isotope Effect of Deuterated D-Alanine in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic isotope effect (KIE) observed when D-Alanine is replaced with its deuterated isotopologue in enzyme assays. The kinetic isotope effect is a powerful tool for elucidating enzyme mechanisms, revealing rate-limiting steps, and understanding transition state structures.[1] While this guide focuses on the principles of assessing KIE for D-Alanine, the specific experimental data presented utilizes Cα-deuterated D-Alanine ([2-²H]D-Alanine), as comprehensive kinetic data for D-Alanine-d7 was not available in surveyed literature. The principles and methodologies described are directly applicable for assessing more heavily deuterated substrates like this compound.
The primary enzymes discussed are D-Amino Acid Oxidase (DAAO) and Alanine Racemase, both of which are crucial in bacterial metabolism and, in the case of DAAO, in mammalian neurological processes.[2][3] Understanding how isotopic substitution at a specific position affects reaction rates can provide invaluable insight for drug design and mechanistic enzymology.
Quantitative Comparison of Kinetic Parameters
The substitution of a hydrogen atom with a heavier deuterium atom at a position undergoing bond cleavage in the rate-limiting step of a reaction typically leads to a slower reaction rate. This is known as a primary kinetic isotope effect. The magnitude of the KIE (defined as kH/kD, the ratio of the rate constant for the light isotope to the heavy isotope) provides clues about the transition state.[4]
The following table summarizes experimental data for the effect of Cα-deuteration of D-Alanine on the kinetic parameters of two key enzymes.
| Enzyme | Substrate | Parameter | Value | KIE (kH/kD) | Source |
| D-Amino Acid Oxidase | D-Alanine (protium) | kred (s⁻¹) | 125 | 9.1 ± 1.5 | [5] |
| (Rhodotorula gracilis) | [2-²H]D-Alanine | kred (s⁻¹) | 13.7 | (at low pH) | |
| Alanine Racemase | D-Alanine (protium) | Intrinsic k (D→L) | - | 1.57 ± 0.05 | |
| (Geobacillus stearothermophilus) | [α-²H]D-Alanine | Intrinsic k (D→L) | - | (on Cα-H abstraction) | |
| Alanine Racemase | L-Alanine (protium) | Intrinsic k (L→D) | - | 1.66 ± 0.09 | |
| (Geobacillus stearothermophilus) | [α-²H]L-Alanine | Intrinsic k (L→D) | - | (on Cα-H abstraction) |
Note: kred refers to the rate constant for the reductive half-reaction of DAAO. For Alanine Racemase, the intrinsic KIE on the Cα-proton abstraction step is shown.
Visualizing the Experimental and Mechanistic Pathways
Understanding the workflow for a KIE experiment and the underlying enzyme mechanism is crucial for proper experimental design and data interpretation.
References
- 1. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racemization of alanine by the alanine racemases from Salmonella typhimurium and Bacillus stearothermophilus: energetic reaction profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Computation of kinetic isotope effects for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH and kinetic isotope effects in d-amino acid oxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Justifying the Choice of D-Alanine-d7: A Comparative Guide for Researchers
In the landscape of metabolic research, drug development, and proteomics, the use of stable isotope-labeled compounds is indispensable for accurate quantification and tracing of molecules. Among these, labeled D-alanine plays a crucial role, particularly in studies of bacterial cell wall biosynthesis and as an internal standard in mass spectrometry. This guide provides a comprehensive comparison of D-Alanine-d7 against other labeled alternatives, presenting experimental data and detailed protocols to justify its selection for rigorous scientific investigation.
Superiority of this compound: A Head-to-Head Comparison
The choice of an appropriate labeled internal standard is critical for the reliability of quantitative mass spectrometry assays.[1] this compound, a deuterated form of D-alanine, offers distinct advantages over other isotopically labeled variants such as D-Alanine-d3, D-Alanine-¹³C₃, and D-Alanine-¹⁵N. The primary advantages of this compound lie in its high degree of deuterium incorporation, which minimizes isotopic interference and enhances analytical sensitivity, and its metabolic stability.
Key Performance Characteristics of Labeled D-Alanine Variants
| Feature | This compound | D-Alanine-d3 | D-Alanine-¹³C₃ | D-Alanine-¹⁵N | Rationale & Implications |
| Mass Shift (vs. unlabeled) | +7 Da | +3 Da | +3 Da | +1 Da | A larger mass shift minimizes the risk of isotopic overlap from the naturally occurring isotopes of the unlabeled analyte, leading to a cleaner signal and more accurate quantification. |
| Isotopic Stability | High | Moderate | Very High | Very High | The multiple deuterium atoms in this compound are on stable carbon positions, minimizing the risk of back-exchange with hydrogen from the solvent or matrix.[1] ¹³C and ¹⁵N labels are integrated into the molecular backbone and are not exchangeable. |
| Chromatographic Co-elution | Excellent | Excellent | Virtually Identical | Virtually Identical | Deuterated standards co-elute closely with the analyte, compensating for variations in retention time.[2] ¹³C and ¹⁵N standards have nearly identical physicochemical properties to the analyte, ensuring perfect co-elution.[1] |
| Analytical Sensitivity | High | Good | High | Moderate | The significant mass difference of this compound allows for clear separation from background noise, enhancing sensitivity. The lower mass shift of D-Alanine-¹⁵N can sometimes result in lower sensitivity in complex matrices. |
| Potential for Isotopic Effects | Low | Low | Negligible | Negligible | While deuterium substitution can sometimes lead to minor kinetic isotope effects, the impact on its function as an internal standard in mass spectrometry is generally minimal and can be corrected for during method validation.[1] |
| Cost-Effectiveness | Generally Favorable | Favorable | Generally Higher | Higher | The synthesis of deuterated compounds is often more cost-effective compared to ¹³C and ¹⁵N labeling. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for its use in quantifying D-alanine in bacterial peptidoglycan and as an internal standard for pharmacokinetic studies.
Protocol 1: Quantification of D-Alanine in Bacterial Peptidoglycan using LC-MS/MS
This protocol is designed for the accurate measurement of D-alanine incorporated into the bacterial cell wall, a key application in microbiology and antibiotic research.
1. Sample Preparation and Peptidoglycan Isolation:
-
Grow bacterial cultures to the desired optical density.
-
Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl with lysozyme) and incubate to digest the cell wall.
-
Isolate the peptidoglycan by treating the lysate with proteases (e.g., trypsin, pronase) to remove proteins, followed by extensive washing with water to remove cytoplasmic components.
2. Acid Hydrolysis:
-
To the isolated peptidoglycan, add 6 M HCl.
-
Hydrolyze the sample at 110°C for 16-24 hours to break down the peptidoglycan into its constituent amino acids and amino sugars.
-
Evaporate the HCl under a stream of nitrogen or by vacuum centrifugation.
3. Sample Derivatization and Analysis:
-
Reconstitute the dried hydrolysate in a known volume of ultrapure water.
-
Spike the sample with a known concentration of this compound internal standard.
-
Derivatize the amino acids using a suitable reagent (e.g., Marfey's reagent, AccQ-Tag) to enable chiral separation and enhance ionization efficiency.
-
Analyze the derivatized sample by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).
LC-MS/MS Conditions:
-
Column: A chiral column (e.g., CROWNPAK CR-I(+)) is recommended for separating D- and L-alanine isomers.
-
Mobile Phase: A gradient of aqueous formic acid and acetonitrile is typically used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both native D-alanine and this compound.
4. Quantification:
-
The concentration of D-alanine in the sample is determined by calculating the peak area ratio of the analyte to the this compound internal standard and comparing it to a calibration curve constructed with known concentrations of D-alanine and a fixed concentration of the internal standard.
Protocol 2: Using this compound as an Internal Standard in Pharmacokinetic Studies
This protocol outlines the use of this compound for quantifying an analyte in a biological matrix, such as plasma or urine.
1. Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound internal standard solution.
-
Perform a protein precipitation step by adding a solvent like acetonitrile or methanol, followed by vortexing and centrifugation to remove proteins.
-
Collect the supernatant containing the analyte and the internal standard.
2. LC-MS/MS Analysis:
-
Inject the supernatant onto an appropriate LC column (e.g., a C18 column) coupled to a tandem mass spectrometer.
-
Use a mobile phase gradient optimized for the separation of the analyte from other matrix components.
-
Set the mass spectrometer to monitor the specific MRM transitions for the analyte and this compound.
3. Data Analysis:
-
Calculate the peak area ratio of the analyte to the this compound internal standard.
-
Determine the concentration of the analyte in the unknown samples by interpolating the peak area ratios against a calibration curve prepared in the same biological matrix.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Bacterial cell wall synthesis pathway highlighting the role of D-Alanine.
Caption: General experimental workflow for quantification using this compound.
Conclusion
The selection of an appropriate internal standard is paramount for the accuracy and robustness of quantitative analytical methods. This compound emerges as a superior choice over other labeled amino acids due to its significant mass shift, high isotopic stability, and excellent co-elution properties, all of which contribute to enhanced analytical sensitivity and reliability. While ¹³C and ¹⁵N labeled standards offer the advantage of virtually identical physicochemical properties to the analyte, the high degree of deuteration in this compound provides a robust and often more cost-effective solution for a wide range of applications, from fundamental microbiology to preclinical drug development. For researchers seeking to perform precise and accurate quantification of D-alanine or to use it as a reliable internal standard, this compound represents the optimal choice.
References
Safety Operating Guide
Safe Disposal of D-Alanine-d7: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical aspect of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of D-Alanine-d7, ensuring the protection of laboratory personnel and the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is essential to handle this compound with the appropriate personal protective equipment (PPE). Although not classified as a hazardous substance by the Globally Harmonized System (GHS), good laboratory practice dictates caution.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, consult a physician.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1]
-
Eye Contact: Flush eyes with water as a precaution.[1]
-
Ingestion: Rinse the mouth with water and consult a physician.[1]
II. This compound Waste Classification
While this compound is not classified as hazardous, it should be treated as a chemical waste product and disposed of in accordance with local, state, and federal regulations. Do not dispose of this compound in standard laboratory trash or down the drain. All chemical waste in a laboratory setting is subject to regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
III. Step-by-Step Disposal Protocol
1. Waste Collection and Containerization:
-
Container Selection: Use a clean, dry, and compatible container for waste collection. The container should have a secure, tight-fitting lid to prevent spills and the release of dust.
-
Labeling: Clearly label the waste container with "Hazardous Waste" (as a general good practice for all chemical waste), the full chemical name "this compound," and the date of accumulation. Note any solvents or other chemicals mixed with the waste.
-
Segregation: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.
2. Waste Storage:
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the direct supervision of laboratory personnel.
-
Containment: Ensure the SAA has adequate secondary containment to prevent spills from reaching drains.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and accumulation start date.
3. Waste Disposal Request:
-
Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or a contracted waste disposal service.
-
Manifesting: For shipment, a hazardous waste manifest may be required, which identifies the hazards associated with the waste.
IV. Data Presentation
The following table summarizes key safety and disposal information for this compound.
| Property | Information | Source |
| GHS Classification | Not a hazardous substance | |
| Physical State | Solid | |
| Incompatibilities | Strong oxidizing agents | |
| Recommended PPE | Safety goggles, gloves, lab coat | |
| Disposal Method | Consult local/regional waste management authority; options include licensed landfill or incineration | |
| Prohibited Disposal | Do not dispose of in standard trash or down the drain |
V. Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving this compound, please refer to your specific research or development plans. Always conduct a thorough risk assessment before beginning any new experiment.
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling D-Alanine-d7
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides immediate and essential safety and logistical information for handling D-Alanine-d7, a deuterated form of the amino acid D-Alanine. While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to standard laboratory safety protocols is crucial to minimize any potential risks[1].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound. These recommendations are based on safety data sheets for this compound and its non-deuterated counterpart, D-Alanine[1][2][3].
| Body Part | PPE Recommendation | Specifications and Standards |
| Eyes | Safety glasses with side-shields or chemical safety goggles | Conforming to NIOSH (US) or EN 166 (EU) standards[1]. |
| Hands | Chemical-resistant gloves | Suitable materials include polychloroprene, nitrile rubber, butyl rubber, or fluorocaoutchouc. Gloves must be inspected before use and disposed of after contamination. |
| Body | Impervious clothing, such as a lab coat | The type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace. |
| Respiratory | Air-purifying respirator (if necessary) | Use is recommended when a risk assessment indicates it is appropriate, particularly where dust formation is possible. Use respirators and components tested and approved under government standards like NIOSH (US). |
Operational and Disposal Plans
Handling:
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Ensure adequate ventilation, such as working in a laboratory fume hood.
-
Do not eat, drink, or smoke in handling areas.
-
Wash hands thoroughly after handling the material.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials, such as strong oxidizing agents.
Spill Response:
-
For minor spills, clean up immediately using dry procedures to avoid generating dust.
-
Wear appropriate PPE, including impervious gloves and safety glasses, during cleanup.
-
Collect the spilled material in a clean, dry, and labeled container for disposal.
-
For major spills, evacuate the area and alert the appropriate emergency personnel.
Disposal:
-
Dispose of this compound and any contaminated materials through a licensed professional waste disposal service.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated packaging should be disposed of as unused product.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
